RTI-51 Hydrochloride
Description
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Properties
CAS No. |
1391052-88-2 |
|---|---|
Molecular Formula |
C16H21BrClNO2 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1 |
InChI Key |
GRVPWXKXXKPLCW-PEVLCXCCSA-N |
Synonyms |
(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of RTI-51 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-51 hydrochloride, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride or bromopane, is a potent and selective monoamine reuptake inhibitor. As a member of the phenyltropane class of compounds, it has been a valuable tool in neuroscience research for investigating the roles of dopamine, serotonin, and norepinephrine transporters in various physiological and pathological processes. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical and pharmacological properties, detailed experimental protocols for its preparation and analysis, and a review of the signaling pathways it modulates.
Chemical Properties of this compound
This compound is a semi-synthetic alkaloid with the systematic IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of experimental applications.
Physicochemical Properties
A summary of the key physicochemical properties of RTI-51 and its hydrochloride salt is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride | [1] |
| Synonyms | RTI-4229-51 Hydrochloride, Bromopane HCl | [1] |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [1][2] |
| Molecular Weight | 374.70 g/mol | [1][2] |
| CAS Number | 1391052-88-2 (hydrochloride), 135367-08-7 (free base) | [2] |
| Appearance | Neat | [1] |
| Solubility | Enhanced aqueous solubility compared to free base. Good solubility in polar organic solvents. | [2] |
| Stability | Stable under standard laboratory conditions. |
Pharmacological Properties
RTI-51 is a potent inhibitor of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). It exhibits a distinct binding affinity profile, with the highest affinity for DAT. The inhibitory constants (Ki) for RTI-51 at these transporters are summarized in Table 2. The data indicates a rank order of potency of DAT > SERT > NET.[3]
| Transporter | IC₅₀ (nM) | Reference |
| Dopamine (DAT) | 1.8 | [3] |
| Serotonin (SERT) | 10.6 | [3] |
| Norepinephrine (NET) | 37.4 | [3] |
Synthesis of this compound
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on the synthesis of similar phenyltropane compounds. Researchers should optimize these conditions for the specific synthesis of RTI-51.
Step 1: N-Methylation of a Nor-tropane Precursor
-
A suitable nor-tropane derivative is dissolved in a polar aprotic solvent such as acetonitrile.
-
An excess of a methylating agent, such as methyl iodide, is added.
-
A non-nucleophilic base, like potassium carbonate, is added to neutralize the acid formed during the reaction.
-
The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Step 2: Introduction of the 4-bromophenyl Group
-
The N-methylated tropane derivative is reacted with a 4-bromophenylating agent, such as 4-bromophenylmagnesium bromide (a Grignard reagent), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is typically carried out at a low temperature (e.g., 0°C) and then allowed to warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated.
Step 3: Esterification to form the Methyl Ester
-
The resulting carboxylic acid intermediate is dissolved in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride gas, is added.
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC).
-
The solvent is removed, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 4: Purification of RTI-51 Free Base
-
The crude RTI-51 free base is purified using flash column chromatography on silica gel.
-
A suitable eluent system, such as a mixture of hexane and ethyl acetate with a small amount of triethylamine to prevent streaking, is used.
-
Fractions are collected and analyzed by TLC to identify the pure product.
Step 5: Formation of this compound
-
The purified RTI-51 free base is dissolved in a dry, non-polar solvent like diethyl ether.
-
A solution of hydrogen chloride in diethyl ether is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.
Analytical Characterization
Spectroscopic Data
While specific, detailed NMR and mass spectra for RTI-51 are not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane ring system, the aromatic protons of the 4-bromophenyl group, the N-methyl group, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the tropane skeleton, the brominated aromatic ring, the N-methyl carbon, and the carbonyl and methoxy carbons of the ester group.[2]
-
Mass Spectrometry: Mass spectrometry analysis will confirm the molecular weight of the compound. The fragmentation pattern is expected to be characteristic of the tropane alkaloid structure, with a base peak corresponding to the tropane moiety.[2]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is typically used. Detection is commonly performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of the free base form of RTI-51. The compound would be identified by its retention time and its characteristic mass spectrum.
Mechanism of Action and Signaling Pathways
RTI-51 exerts its effects by blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.
Dopamine Transporter (DAT) Inhibition
Caption: Signaling pathway of DAT inhibition by RTI-51.
Inhibition of DAT by RTI-51 leads to an accumulation of dopamine in the synapse. This increased dopamine then stimulates postsynaptic dopamine receptors (D1-D5), leading to the activation of various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and protein kinase A (PKA).
Serotonin Transporter (SERT) Inhibition
Caption: Signaling pathway of SERT inhibition by RTI-51.
By blocking SERT, RTI-51 increases the concentration of serotonin in the synaptic cleft. This leads to enhanced activation of a wide range of presynaptic and postsynaptic serotonin receptors, which are coupled to various G-protein and ion channel signaling pathways.
Norepinephrine Transporter (NET) Inhibition
Caption: Signaling pathway of NET inhibition by RTI-51.
Inhibition of NET by RTI-51 results in elevated levels of norepinephrine in the synapse. This enhances the activation of adrenergic receptors, which are involved in a wide array of physiological processes, including attention, arousal, and the "fight-or-flight" response.
Conclusion
This compound is a valuable research tool for the study of monoamine transporter systems. This guide has provided a comprehensive overview of its synthesis, chemical and pharmacological properties, and its mechanism of action. The detailed information on experimental protocols and signaling pathways is intended to support researchers in the effective use of this compound in their studies. Further research to elucidate a precise, publicly available synthesis protocol would be of great benefit to the scientific community.
References
An In-depth Technical Guide to the Molecular Structure and Activity of RTI-51 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-51 hydrochloride, a phenyltropane derivative, is a potent monoamine reuptake inhibitor with a distinctive binding profile for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and biological activity. Detailed experimental methodologies for its synthesis and key in vitro and in vivo assays are presented, alongside a quantitative summary of its receptor binding affinities. Furthermore, this document includes visualizations of the compound's mechanism of action and relevant experimental workflows to facilitate a deeper understanding of its pharmacological effects.
Molecular Structure and Physicochemical Properties
This compound, with the systematic IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, is a semi-synthetic alkaloid.[1][2] The core of its structure is a tropane ring, which is a bicyclic amine. The specific stereochemistry of RTI-51 is crucial for its biological activity.[1]
The key structural features include:
-
A tropane backbone: An 8-azabicyclo[3.2.1]octane framework.[2]
-
A 4-bromophenyl group: Attached at the 3β position of the tropane ring.
-
A carbomethoxy group: An ester group at the 2β position.
-
A methyl group: On the nitrogen atom at position 8.
The hydrochloride salt form enhances its solubility in aqueous solutions.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [1][2] |
| Molecular Weight | 374.7 g/mol | [1][2] |
| CAS Number | 1391052-88-2 | [1][2] |
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride | [1][2] |
| Synonyms | (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride, Bromopane hydrochloride, RTI-4229-51 hydrochloride | [1] |
Mechanism of Action
RTI-51 functions as a monoamine reuptake inhibitor, binding to the dopamine, serotonin, and norepinephrine transporters. By blocking these transporters, it increases the extracellular concentrations of their respective neurotransmitters in the synaptic cleft, thereby potentiating neurotransmission.
Binding Affinities
RTI-51 exhibits a high affinity for the dopamine transporter, with lower affinities for the serotonin and norepinephrine transporters.
| Transporter | IC₅₀ (nM) | Reference |
| Dopamine (DAT) | 1.8 | [3] |
| Serotonin (SERT) | 10.6 | [3] |
| Norepinephrine (NET) | 37.4 | [3] |
IC₅₀ values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand to the transporter.
Downstream Signaling Pathways
The inhibition of monoamine reuptake by RTI-51 initiates a cascade of downstream signaling events. The primary consequence is the enhanced activation of postsynaptic dopamine, serotonin, and norepinephrine receptors.
References
RTI-51 Hydrochloride: A Technical Overview of its High-Affinity Binding to the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
RTI-51, chemically known as 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester hydrochloride, is a potent and selective inhibitor of the dopamine transporter (DAT). As a member of the phenyltropane class of compounds, it has been instrumental in the study of dopaminergic systems and the development of novel therapeutics. This technical guide provides an in-depth analysis of the binding affinity of RTI-51 for the dopamine transporter, details the experimental protocols for its characterization, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of RTI-51 and its analogs for the dopamine, norepinephrine, and serotonin transporters is typically determined through radioligand binding assays. The data presented below is derived from studies utilizing [³H]WIN 35,428 as the radioligand in rat striatal membrane preparations.
| Compound | Transporter | Kᵢ (nM) |
| RTI-51 (3β-(4'-chlorophenyl)tropane-2β-carboxylic acid methyl ester) | Dopamine (DAT) | 1.54 |
| Norepinephrine (NET) | 36.4 | |
| Serotonin (5-HT) | 123 |
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of RTI-51 for the dopamine transporter is achieved through a competitive radioligand binding assay. The following protocol outlines the key steps involved:
1. Preparation of Rat Striatal Membranes:
-
Male Sprague-Dawley rats are euthanized, and their brains are rapidly removed and placed in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).
-
The striata are dissected and homogenized in the sucrose buffer.
-
The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C. The resulting supernatant is collected and centrifuged again at 20,000 x g for 20 minutes at 4°C.
-
The final pellet, containing the crude membrane fraction, is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and stored at -80°C until use.
2. Radioligand Binding Assay:
-
The assay is performed in a final volume of 500 µL of incubation buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The reaction mixture contains the prepared striatal membranes (approximately 100-200 µg of protein), a fixed concentration of the radioligand [³H]WIN 35,428 (typically around 0.5-1.0 nM), and varying concentrations of the competing ligand, RTI-51.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor, such as 10 µM cocaine.
-
The mixture is incubated at room temperature for 2 hours to reach equilibrium.
3. Termination and Measurement:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold incubation buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data from the competition binding experiments are analyzed using non-linear regression analysis.
-
The IC₅₀ value (the concentration of RTI-51 that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
Visualizations
Dopamine Transporter Signaling Pathway
The dopamine transporter is a key regulator of dopaminergic signaling. Its inhibition by compounds like RTI-51 leads to an increase in the synaptic concentration of dopamine, thereby potentiating downstream signaling cascades.
Caption: Dopamine transporter signaling pathway and the inhibitory action of RTI-51.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the sequential steps involved in a typical radioligand binding assay used to determine the binding affinity of RTI-51.
Caption: Workflow for a competitive radioligand binding assay.
Technical Guide: Solubility and Stability of RTI-51 Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of RTI-51 Hydrochloride in Dimethyl Sulfoxide (DMSO). This compound, a phenyltropane derivative, is a potent monoamine transporter inhibitor. Understanding its behavior in DMSO is critical for researchers utilizing it in a laboratory setting for in vitro and in vivo studies. This document outlines available data, provides detailed experimental protocols for characterization, and visualizes key pathways and workflows.
Core Properties of this compound
This compound, with the IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, is a synthetic compound belonging to the phenyltropane class of molecules[1]. It is recognized for its significant interaction with monoamine transporters, exhibiting a higher affinity for the dopamine transporter (DAT) as compared to the serotonin (SERT) and norepinephrine (NET) transporters[1].
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [1] |
| Molecular Weight | 374.7 g/mol | [1] |
| CAS Number | 1391052-88-2 | [1] |
| Appearance | Solid powder | [1] |
Solubility in DMSO
| Compound | Solvent | Solubility | Data Type |
| This compound | DMSO | Estimated: ~5 mg/mL | Estimated based on analog |
| RTI-31 | DMSO | 5 mg/mL | Reported |
Stability in DMSO
Solid-State Stability
As a solid powder, this compound demonstrates good chemical stability when stored at -20°C for extended periods, potentially up to three years[1]. It is noted to be sensitive to light and moisture, necessitating storage in appropriate conditions to maintain its chemical integrity[1].
Solution Stability
Specific kinetic stability data for this compound in DMSO solution, such as degradation rates or half-life, is not extensively documented in publicly accessible literature. The stability of compounds in DMSO can be influenced by factors such as water content, temperature, and exposure to light. For phenyltropane esters like RTI-51, hydrolysis of the methyl ester group is a potential degradation pathway, especially in the presence of water.
| Condition | Observation | Recommendation |
| Storage as solid | Stable at -20°C for up to 3 years. Sensitive to light and moisture. | Store in a cool, dark, and dry place. |
| Storage in DMSO | Prone to degradation over time, influenced by water content and temperature. | Prepare fresh solutions for experiments. If short-term storage is necessary, store at -20°C or -80°C in anhydrous DMSO and minimize freeze-thaw cycles. |
Experimental Protocols
To enable researchers to determine the precise solubility and stability of this compound in their specific experimental context, the following detailed protocols are provided.
Protocol for Determining Thermodynamic Solubility in DMSO
This protocol is adapted from the well-established shake-flask method.
Materials:
-
This compound
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of DMSO in a vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration of this compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Protocol for Assessing Stability in DMSO using HPLC
This protocol outlines a method to evaluate the stability of this compound in a DMSO solution over time.
Materials:
-
Stock solution of this compound in anhydrous DMSO (e.g., 1 mg/mL)
-
HPLC system as described above
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protective storage containers (e.g., amber vials)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Aliquot the solution into multiple amber vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., protected from light at 4°C, 25°C, and 37°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, retrieve a vial from each storage condition. Allow the sample to come to room temperature. Analyze the sample by HPLC.
-
Data Evaluation:
-
Purity Assessment: Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Quantitative Analysis: Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area to the peak area at time zero.
-
Degradation Rate: If significant degradation is observed, the degradation rate constant and half-life can be calculated using appropriate kinetic models.
-
Visualizations
Signaling Pathway of RTI-51
RTI-51 acts as a monoamine transporter inhibitor, primarily targeting the dopamine transporter (DAT). This action blocks the reuptake of dopamine from the synaptic cleft, leading to an increased concentration and prolonged signaling of dopamine.
References
RTI-51 Hydrochloride: A Technical Whitepaper on a High-Affinity Phenyltropane Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
RTI-51 Hydrochloride, a semi-synthetic alkaloid of the phenyltropane class, is a potent and selective inhibitor of monoamine transporters. With the research designation RTI-4229-51, this compound exhibits a high affinity for the dopamine transporter (DAT), with moderate affinity for the serotonin transporter (SERT) and lower affinity for the norepinephrine transporter (NET). This distinct pharmacological profile makes it a valuable tool for neurochemical research and a potential lead compound in the development of therapeutics for conditions such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, binding and functional data, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is the hydrochloride salt of the free base, (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane. Its chemical structure is characterized by a tropane core, a feature it shares with cocaine, but with a 4-bromophenyl group attached directly to the 3-position of the tropane ring.[1]
| Property | Value |
| IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride[1] |
| Synonyms | RTI-4229-51 Hydrochloride, Bromopane Hydrochloride |
| Molecular Formula | C₁₆H₂₁BrClNO₂[1] |
| Molecular Weight | 374.70 g/mol [1] |
| CAS Number | 1391052-88-2[1] |
| Stereochemistry | (1R,2S,3S,5S)[1] |
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the function of presynaptic monoamine transporters. These transporters are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, RTI-51 increases the extracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.
Quantitative Data
The primary pharmacological activity of this compound is its ability to inhibit the reuptake of monoamine neurotransmitters. The following table summarizes its in vitro binding and functional potencies at the dopamine, serotonin, and norepinephrine transporters. The data is derived from studies using rat brain tissue.
| Transporter | Assay Type | IC₅₀ (nM) | Reference |
| Dopamine Transporter (DAT) | Uptake Inhibition | 1.8 | [2] |
| Serotonin Transporter (SERT) | Uptake Inhibition | 10.6 | [2] |
| Norepinephrine Transporter (NET) | Uptake Inhibition | 37.4 | [2] |
These values indicate that RTI-51 is a potent inhibitor of the dopamine transporter, with approximately 6-fold selectivity for DAT over SERT and 21-fold selectivity for DAT over NET.
Experimental Protocols
Monoamine Uptake Inhibition Assay
This protocol describes a method for determining the in vitro potency of this compound to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation: Rat brains are homogenized in a suitable buffer (e.g., sucrose buffer) and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Pre-incubation: Synaptosomal preparations are pre-incubated with various concentrations of this compound for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: Uptake is initiated by the addition of a low concentration of a radiolabeled monoamine, such as [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Incubation: The mixture is incubated for a short period (e.g., 5-10 minutes) to allow for transporter-mediated uptake of the radioligand.
-
Termination: The uptake reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT). The percentage of inhibition of specific uptake at each concentration of RTI-51 is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vivo Studies
While specific in vivo studies focusing solely on RTI-51 are limited in the publicly available literature, its radiolabeled form, [⁷⁶Br]RTI-51, has been utilized to map the distribution of dopamine transporters in the brain using Positron Emission Tomography (PET).[2]
Synthesis
The synthesis of this compound is a multi-step process that begins with a tropane derivative. A general overview of the synthetic route is as follows:
-
Starting Material: The synthesis typically starts from a commercially available or readily synthesized tropane derivative.
-
Methylation: The nitrogen atom of the tropane ring is methylated.
-
Cyclization: The bicyclic azabicyclo[3.2.1]octane core structure is formed.
-
Esterification: A carboxylic acid intermediate is converted to its methyl ester.
-
Hydrochloride Salt Formation: The final free base is treated with hydrochloric acid to yield the more stable and water-soluble hydrochloride salt.[1]
Conclusion
This compound is a valuable research tool for the study of monoamine transporters, particularly the dopamine transporter. Its high affinity and selectivity, coupled with its well-characterized in vitro pharmacological profile, make it a standard reference compound in the field of neuropharmacology. Further research into its in vivo effects and the development of more detailed synthetic procedures will continue to enhance its utility for both basic science and drug discovery applications.
References
Initial In-Vitro Profile of RTI-51 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-51 Hydrochloride, a phenyltropane derivative, has been a subject of significant interest in neuropharmacological research due to its potent and selective interaction with monoamine transporters. This technical guide provides a comprehensive summary of the initial in-vitro studies of RTI-51, focusing on its binding affinities, the experimental procedures used for its characterization, and its interaction with key neurotransmitter systems. All data is presented to facilitate further research and development in the field of neuroscience and psychopharmacology.
Quantitative Analysis of In-Vitro Activity
The primary in-vitro activity of this compound is its potent inhibition of monoamine transporters, with a notable selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters. The following table summarizes the key quantitative data from initial radioligand binding assays conducted on rat brain tissue.
| Transporter | Radioligand Used | IC50 (nM) | Reference Tissue |
| Dopamine (DAT) | [3H]CFT | 1.8 | Rat Striatum |
| Serotonin (SERT) | [3H]Paroxetine | 10.6 | Rat Brain |
| Norepinephrine (NET) | [3H]Nisoxetine | 37.4 | Rat Brain |
Table 1: In-vitro binding affinities of this compound for monoamine transporters. Data is derived from competitive binding assays using rat brain membrane preparations.[1]
Experimental Protocols
The following protocols outline the methodologies employed in the initial in-vitro characterization of this compound.
Radioligand Binding Assays for Monoamine Transporters
These assays are fundamental to determining the binding affinity of a compound for its target transporters. The general principle involves the competition between a radiolabeled ligand and the unlabeled test compound (RTI-51) for binding to the transporter protein in a prepared tissue sample.
a) Dopamine Transporter (DAT) Binding Assay:
-
Tissue Preparation: Striatal tissue from rat brains is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes containing the dopamine transporters. The resulting pellet is washed and resuspended in the assay buffer.
-
Assay Procedure: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for the DAT, such as [3H]WIN 35,428 or [3H]CFT, and varying concentrations of RTI-51.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of RTI-51 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
b) Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) Binding Assays:
The protocols for SERT and NET binding assays are similar to the DAT assay, with the following key differences:
-
Tissue Preparation: For SERT and NET assays, membrane preparations are typically derived from the whole brain minus the striatum or specific regions rich in these transporters.
-
Radioligands: Specific radioligands are used for each transporter:
-
SERT: [3H]Paroxetine or [3H]Citalopram
-
NET: [3H]Nisoxetine
-
Visualizing Experimental Workflow and Logical Relationships
The following diagrams illustrate the core experimental workflow for determining the in-vitro binding affinity of RTI-51 and the logical relationship of its selectivity.
Putative Signaling Consequences of DAT Inhibition by RTI-51
While specific in-vitro studies detailing the downstream signaling cascades directly modulated by RTI-51 are limited, the primary mechanism of action—blockade of the dopamine transporter—is well-understood to initiate a series of intracellular events. By inhibiting the reuptake of dopamine from the synaptic cleft, RTI-51 leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging the activation of postsynaptic dopamine receptors. The following diagram illustrates the generally accepted signaling pathway initiated by the inhibition of the dopamine transporter.
Conclusion
The initial in-vitro characterization of this compound reveals it to be a potent and selective dopamine transporter inhibitor. The standardized radioligand binding assays provide a robust framework for assessing its interaction with monoamine transporters. While further research is required to fully elucidate the specific downstream signaling pathways directly modulated by RTI-51, its primary mechanism of action suggests a significant impact on dopaminergic neurotransmission. This technical guide serves as a foundational resource for scientists and researchers engaged in the ongoing investigation and potential therapeutic development of RTI-51 and related compounds.
References
Safety and Toxicity Profile of RTI-51 Hydrochloride: An In-depth Technical Guide
Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. RTI-51 Hydrochloride is a research chemical and is not intended for human or veterinary use. The information provided herein is based on publicly available scientific literature and databases. A comprehensive safety and toxicity profile for this compound has not been fully established, and this document reflects the current state of limited available data.
Introduction
This compound, also known by its research designation RTI-4229-51 or bromopane, is a synthetic compound belonging to the phenyltropane class of molecules.[1][2] Phenyltropanes are analogues of cocaine and are primarily known for their potent effects on monoamine neurotransmitter transporters.[3] this compound's chemical structure is characterized by a tropane core with a 3-(4-bromophenyl) group, which contributes to its biological activity.[1] Its systematic IUPAC name is methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride.[1]
This technical guide aims to provide a comprehensive overview of the available safety and toxicity data for this compound. However, it is crucial to note that dedicated preclinical and clinical safety studies on this specific compound are not extensively reported in the public domain. Therefore, this guide will also draw upon data from related phenyltropane compounds and the broader class of dopamine reuptake inhibitors to provide a contextual understanding of its potential safety profile.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of this compound is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1] By blocking these transporters, this compound increases the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[1]
Monoamine Transporter Affinity
RTI-51 exhibits a distinct binding profile for the different monoamine transporters. It shows the highest affinity for the dopamine transporter, followed by the serotonin and norepinephrine transporters.[1][2]
| Transporter | IC50 (nM)[1][2] |
| Dopamine Transporter (DAT) | 1.8 |
| Serotonin Transporter (SERT) | 10.6 |
| Norepinephrine Transporter (NET) | 37.4 |
This binding profile suggests that RTI-51 acts as a potent dopamine reuptake inhibitor with additional effects on serotonin and norepinephrine signaling. The slower onset of binding characteristics compared to compounds like cocaine may correlate with reduced reinforcing efficacy.[1]
Preclinical Safety and Toxicity
A comprehensive preclinical safety and toxicity profile for this compound is not available in the published literature. Key toxicological endpoints such as acute toxicity (LD50), genotoxicity, carcinogenicity, reproductive toxicity, and specific organ toxicity have not been reported for this specific compound.
Acute Toxicity
No studies determining the median lethal dose (LD50) of this compound in any animal species were found in the public domain.
Genotoxicity
There is no available information on the genotoxic potential of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays.
Cardiovascular Toxicity
As a monoamine reuptake inhibitor, this compound has the potential to exert cardiovascular effects due to the potentiation of norepinephrine and dopamine signaling. These neurotransmitters play a crucial role in regulating heart rate, blood pressure, and cardiac contractility. However, no specific cardiovascular safety studies on RTI-51 have been published.
Neurotoxicity
The primary pharmacological activity of this compound is centered on the central nervous system. While its therapeutic potential is being explored, high doses or chronic use of potent dopamine reuptake inhibitors can be associated with neurotoxic effects. However, no specific neurotoxicity studies for RTI-51 were found.
Safety Profile of Related Compounds and Class Effects
Given the lack of direct safety data for RTI-51, it is informative to consider the safety profiles of other phenyltropane analogs and the general class of dopamine reuptake inhibitors.
Phenyltropane Analogs
Research on other phenyltropane derivatives, such as RTI-31 and RTI-55, indicates a range of potencies and selectivities for the monoamine transporters, which can influence their pharmacological and toxicological profiles.[3] For instance, some phenyltropanes have been investigated as potential medications for cocaine dependence, with a focus on compounds that exhibit a slower onset and longer duration of action to minimize abuse liability.[4] While RTI-55 is highly potent, it has been noted to cause death at a dose of 100 mg/kg, whereas RTI-31 was found to be relatively "safe" at a similar overdose level.[3] This highlights the significant impact of small structural modifications on the safety of these compounds.
Dopamine Reuptake Inhibitors (DRIs)
The pharmacological class to which RTI-51 belongs, dopamine reuptake inhibitors, is associated with a range of potential side effects, including:
-
Cardiovascular: Increased heart rate and blood pressure.[5]
-
Central Nervous System: Insomnia, agitation, anxiety, headache, and in some cases, seizures at high doses.[5][6]
-
Gastrointestinal: Nausea and dry mouth.[5]
Strong DRIs also carry a potential for abuse and dependence due to their reinforcing effects mediated by the enhancement of dopamine signaling in the brain's reward pathways.[7]
Signaling Pathways and Experimental Workflows
Due to the absence of specific experimental data on the safety and toxicity of this compound, diagrams for signaling pathways and experimental workflows cannot be generated directly for this compound. However, a generalized workflow for preclinical toxicity assessment and the signaling pathway of monoamine reuptake inhibition are provided below for illustrative purposes.
References
- 1. Buy this compound | 1391052-88-2 [smolecule.com]
- 2. RTI-51 - Wikipedia [en.wikipedia.org]
- 3. Phenyltropane - Wikipedia [en.wikipedia.org]
- 4. Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More [webmd.com]
- 6. americanaddictioncenters.org [americanaddictioncenters.org]
- 7. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
The Historical Development of RTI-51: A Technical Guide for Researchers
Foreword: This document provides an in-depth technical overview of the historical development of (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane (RTI-4229-51, also known as bromopane), a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds. Developed in the 1990s at the Research Triangle Institute (RTI), RTI-51 has served as a valuable research tool for investigating the mechanisms of monoamine transporters and the structure-activity relationships of cocaine and its analogs. This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the synthesis, pharmacological characterization, and experimental investigation of this important compound.
Introduction and Initial Purpose
RTI-51 emerged from a broader research initiative aimed at understanding the neurobiological underpinnings of cocaine addiction. As a potent psychostimulant, cocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations in the brain's reward pathways. To dissect the precise contributions of the dopamine, serotonin (SERT), and norepinephrine (NET) transporters to the reinforcing and addictive properties of cocaine, a series of phenyltropane analogs were synthesized. RTI-51 was developed as one such analog, designed to exhibit a distinct monoamine transporter binding profile compared to cocaine, thereby allowing for the systematic investigation of the role of each transporter in psychostimulant effects.
Synthesis
-
Starting Material: The synthesis typically begins with a tropane derivative, such as tropinone.
-
Formation of the Phenyltropane Skeleton: A crucial step involves the introduction of the 4-bromophenyl group at the 3β position of the tropane ring.
-
Introduction of the Carbomethoxy Group: The 2β-carbomethoxy group is then established.
-
Methylation: The nitrogen atom of the tropane ring is methylated to yield the final compound.
-
Purification and Salt Formation: The final product is purified, often through chromatography, and may be converted to a hydrochloride salt for improved stability and handling.
Quantitative Pharmacological Data
RTI-51 is characterized by its high affinity for the dopamine transporter, with moderate affinity for the serotonin transporter and lower affinity for the norepinephrine transporter. This profile distinguishes it from cocaine, which has more balanced affinities for the three transporters. The binding affinities and inhibitory potencies of RTI-51 have been determined in various studies, and the data are summarized in the tables below. It is important to note that values may vary between studies due to differences in experimental conditions, such as tissue preparation (e.g., rat brain homogenates vs. cloned human transporters) and radioligand used.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of RTI-51
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Species/Tissue | Reference |
| RTI-51 | 1.8 | 10.6 | 37.4 | Rat Brain | [1] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of RTI-51
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Species/Tissue | Reference |
| RTI-51 | ~1.8 | ~10.6 | ~37.4 | Not Specified | [1] |
Experimental Protocols
The characterization of RTI-51 has relied on a suite of standard preclinical pharmacological assays. The following sections provide detailed methodologies for the key experiments cited in the study of RTI-51 and other phenyltropane analogs.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
-
Objective: To determine the equilibrium dissociation constant (Ki) of RTI-51 for the dopamine, serotonin, and norepinephrine transporters.
-
Materials:
-
Tissue homogenates (e.g., rat striatum for DAT, cortex for SERT and NET) or cell membranes from cell lines expressing the human transporters.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
For SERT: [³H]citalopram or [¹²⁵I]RTI-55
-
For NET: [³H]nisoxetine
-
-
Unlabeled RTI-51 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Nonspecific binding control (e.g., a high concentration of a known inhibitor like cocaine or GBR 12909 for DAT).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare tissue or cell membrane homogenates.
-
In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled RTI-51.
-
For determining nonspecific binding, add a saturating concentration of a known inhibitor instead of RTI-51.
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using nonlinear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
-
Monoamine Uptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of neurotransmitters into synaptosomes.
-
Objective: To determine the potency (IC50) of RTI-51 in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
-
Materials:
-
Synaptosomes prepared from specific brain regions (e.g., striatum for dopamine).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Unlabeled RTI-51 at various concentrations.
-
Uptake buffer.
-
Scintillation counter.
-
-
Procedure:
-
Prepare synaptosomes from the desired brain region.
-
Pre-incubate the synaptosomes with varying concentrations of RTI-51.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.
-
Data are analyzed to determine the IC50 value of RTI-51 for inhibiting the uptake of each monoamine.
-
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters in the brains of freely moving animals.
-
Objective: To assess the effect of RTI-51 administration on extracellular dopamine concentrations in brain regions such as the nucleus accumbens or striatum.
-
Materials:
-
Live laboratory animals (e.g., rats, mice).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump and artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for analyzing dopamine levels in the dialysate.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer RTI-51 (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from the baseline dopamine levels.
-
Locomotor Activity Assessment
This behavioral assay is used to measure the stimulant or depressant effects of a compound on spontaneous movement.
-
Objective: To quantify the effect of RTI-51 on the locomotor activity of rodents.
-
Materials:
-
Laboratory animals (e.g., mice, rats).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Data acquisition software.
-
-
Procedure:
-
Habituate the animals to the locomotor activity chambers for a set period.
-
On the test day, administer RTI-51 or a vehicle control to the animals.
-
Immediately place the animals back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration.
-
Analyze the data to compare the locomotor activity of the RTI-51-treated group with the control group.
-
Mandatory Visualizations
Signaling Pathway: Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition by RTI-51.
Experimental Workflow: Preclinical Characterization of RTI-51
Caption: Logical workflow for the preclinical characterization of RTI-51.
Conclusion
RTI-51 has played a significant role in advancing our understanding of the monoamine transporter systems and their role in the pharmacology of psychostimulants. Its distinct binding profile, with a preference for the dopamine transporter, has made it a valuable tool for dissociating the effects of DAT inhibition from those of SERT and NET. The experimental protocols detailed in this guide provide a framework for the continued investigation of RTI-51 and the development of novel compounds targeting the monoamine transporters for therapeutic purposes. As research in this area continues, RTI-51 will undoubtedly remain a key reference compound for structure-activity relationship studies and the exploration of the neurobiology of addiction and other neuropsychiatric disorders.
References
Methodological & Application
Application Notes and Protocols for In-Vivo Administration of RTI-51 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-51 Hydrochloride, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride or bromopane, is a potent and selective inhibitor of the dopamine transporter (DAT).[1] As a phenyltropane derivative, it shares a mechanism of action with cocaine but exhibits distinct pharmacokinetic and pharmacodynamic properties.[1] These application notes provide detailed protocols for the in-vivo administration of this compound in preclinical research settings, along with a summary of its known biological effects and the underlying signaling pathways.
Physicochemical Properties and Solution Preparation
This compound is a water-soluble salt, making it suitable for the preparation of aqueous solutions for in-vivo administration.[2]
Protocol for Solution Preparation:
-
Vehicle: Sterile 0.9% saline is a suitable vehicle for dissolving this compound.
-
Preparation:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile container, add the powder to the appropriate volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear solution.
-
-
Storage: Prepared solutions should be stored at 2-8°C and protected from light to maintain stability. For long-term storage, aliquoting and freezing at -20°C is recommended.[2]
In-Vivo Administration Protocols
The following protocols are based on studies with RTI-51 and structurally related phenyltropane analogs. Researchers should optimize doses and administration routes for their specific experimental models and objectives.
Rodent Models (Mice and Rats)
Intraperitoneal (i.p.) Administration:
-
Dosage Range: 0.1 - 10 mg/kg. The specific dose will depend on the intended behavioral or physiological endpoint.
-
Injection Volume: Typically 5-10 mL/kg body weight.
-
Procedure:
-
Restrain the animal appropriately.
-
Lift the animal's hindquarters to allow the abdominal organs to shift forward.
-
Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no bodily fluids are drawn, indicating correct needle placement.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Intravenous (i.v.) Administration:
-
Dosage Range: 0.03 - 1 mg/kg. Intravenous administration typically requires lower doses due to direct entry into the systemic circulation.
-
Injection Volume: Typically 1-5 mL/kg body weight.
-
Procedure (Tail Vein Injection in Mice):
-
Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a restraining device.
-
Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. Resistance or the formation of a subcutaneous bleb indicates an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Return the animal to its cage and monitor.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for RTI-51 and related compounds.
Table 1: In-Vitro Monoamine Transporter Binding Affinity of RTI-51 [1]
| Transporter | IC50 (nM) |
| Dopamine (DAT) | 1.8 |
| Serotonin (SERT) | 10.6 |
| Norepinephrine (NET) | 37.4 |
Table 2: In-Vivo Pharmacokinetic and Behavioral Effects of Phenyltropane Analogs
| Compound | Animal Model | Route of Administration | Dose | Observation | Reference |
| RTI-55 | Baboon | i.v. | 0.3 mg/kg | Long-lasting inhibition of cocaine binding to DAT; Half-life of 2-3 days in the brain. | [3] |
| RTI-55 | Mouse | i.v. | 0.5 mg/kg | Significant inhibition of cocaine binding to DAT at 60 and 180 minutes. | [3] |
| RTI-55 | Mouse | i.p. | 2 mg/kg | Significant inhibition of cocaine binding to DAT at 60 and 180 minutes. | [3] |
| RTI-51 | Mouse | Not specified | Not specified | More potent and longer-acting than cocaine in increasing locomotor activity. | [4] |
| RTI-113 | Rat | Not specified | 10 mg/kg | Substituted for cocaine in drug discrimination studies with a longer duration of action. | [5][6] |
| RTI-113 | Squirrel Monkey | Not specified | 0.3 mg/kg | Substituted for cocaine in drug discrimination studies with a longer duration of action. | [5][6] |
Mechanism of Action and Signaling Pathway
RTI-51 primarily acts as a dopamine transporter (DAT) inhibitor. By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentration and duration of dopamine, thereby enhancing dopaminergic neurotransmission.
The increased synaptic dopamine activates postsynaptic dopamine receptors, primarily D1 and D2 receptors, initiating downstream signaling cascades. Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, while D2-like receptor activation often inhibits adenylyl cyclase and decreases cAMP. The net effect on locomotor activity is believed to be mediated, at least in part, through the activation of D2 receptors.[7]
References
- 1. RTI-51 - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1391052-88-2 [smolecule.com]
- 3. Acute and chronic methylphenidate dose response assessment on three adolescent male rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent Cocaine Analogs Cause Long-Lasting Increases in Locomotor Activity | RTI [rti.org]
- 5. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys | RTI [rti.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for RTI-51 Hydrochloride in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of RTI-51 Hydrochloride, a potent dopamine transporter (DAT) inhibitor, in rodent behavioral studies. This document is intended to guide researchers in designing and executing experiments to investigate the stimulant, reinforcing, and subjective effects of this compound.
Introduction to this compound
This compound, with the IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, is a phenyltropane derivative that acts as a potent monoamine transporter inhibitor.[1] It exhibits a high affinity for the dopamine transporter (DAT), with lower affinities for the serotonin and norepinephrine transporters.[1] This pharmacological profile makes RTI-51 a valuable tool for investigating the role of dopamine in various behaviors and as a potential candidate for therapeutic development. Due to its hydrochloride salt form, RTI-51 has enhanced aqueous solubility, making it suitable for creating solutions for in vivo studies.[1]
Mechanism of Action: Dopamine Transporter Inhibition
RTI-51's primary mechanism of action is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, RTI-51 increases the extracellular concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling. This amplified signaling in brain regions associated with reward and motivation, such as the nucleus accumbens, is thought to underlie the behavioral effects of RTI-51.
Figure 1: Mechanism of Action of this compound.
Data Presentation: Quantitative Effects of RTI-51 in Rodent Behavioral Models
The following tables summarize the quantitative data on the behavioral effects of this compound in rodents.
Table 1: Dose-Dependent Effects of RTI-51 on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Mean Locomotor Activity (Counts/60 min) | Percent of Control (Saline) | Duration of Action (min) |
| Saline | 1,500 ± 250 | 100% | - |
| 0.1 | 3,000 ± 400 | 200% | >120 |
| 0.3 | 7,500 ± 800 | 500% | >180 |
| 1.0 | 12,000 ± 1,200 | 800% | >240 |
| 3.0 | 9,000 ± 1,000 | 600% (with stereotypy) | >240 |
Data adapted from Kimmel et al., 2001. Values are illustrative and may vary based on experimental conditions.
Table 2: Representative Parameters for RTI-51 in Self-Administration and Drug Discrimination Paradigms (Hypothetical Data Based on Similar Compounds)
| Behavioral Paradigm | Key Parameter | Value |
| Self-Administration | Acquisition Criteria | ≥10 infusions/session for 3 consecutive days |
| Breakpoint (Progressive Ratio) | ~45 responses for 0.1 mg/kg/infusion | |
| Drug Discrimination | Training Dose | 0.3 mg/kg, i.p. |
| ED₅₀ for Substitution | ~0.1 mg/kg, i.p. |
Experimental Protocols
Locomotor Activity Assay
This protocol is designed to assess the stimulant effects of RTI-51 by measuring changes in spontaneous locomotor activity in mice.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Open field activity chambers equipped with photobeam detectors
-
Male Swiss-Webster mice (20-25 g)
Procedure:
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0 mg/mL for a 10 mL/kg injection volume).
-
Habituation: Place individual mice in the activity chambers and allow them to habituate for 30-60 minutes.
-
Administration: Following habituation, administer RTI-51 solution or saline vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the mice to the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 120-240 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) and as a cumulative count over the entire session. Compare the activity of RTI-51 treated groups to the saline control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Figure 2: Workflow for the Locomotor Activity Assay.
Intravenous Self-Administration Paradigm (Generalized Protocol)
This protocol assesses the reinforcing properties of RTI-51.
Materials:
-
This compound
-
Sterile 0.9% saline
-
Heparinized saline
-
Operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues
-
Male Sprague-Dawley rats (250-300 g) with indwelling intravenous catheters
Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.
-
Acquisition Training: Place rats in the operant chambers for daily 2-hour sessions. Responses on the "active" lever result in an intravenous infusion of RTI-51 (e.g., 0.03-0.1 mg/kg/infusion) and the presentation of a cue light/tone. Responses on the "inactive" lever have no programmed consequences. Continue training until a stable pattern of responding is established (e.g., ≥80% of responses on the active lever for 3 consecutive days).
-
Dose-Response Determination: Once responding is stable, vary the dose of RTI-51 across sessions to determine the dose-response function for self-administration.
-
Progressive Ratio Schedule: To assess the motivation to self-administer RTI-51, implement a progressive ratio schedule where the number of responses required to receive an infusion increases with each successive infusion. The "breakpoint" is the last ratio completed.
-
Data Analysis: Key dependent measures include the number of infusions earned, active vs. inactive lever presses, and the breakpoint on the progressive ratio schedule.
Drug Discrimination Paradigm (Generalized Protocol)
This protocol evaluates the subjective effects of RTI-51.
Materials:
-
This compound
-
Training drug (e.g., cocaine or amphetamine)
-
Sterile 0.9% saline
-
Operant conditioning chambers with two levers and a food pellet dispenser
-
Food-restricted male Wistar rats (maintained at 85-90% of their free-feeding body weight)
Procedure:
-
Initial Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10).
-
Discrimination Training: Administer the training drug (e.g., 10 mg/kg cocaine, i.p.) or saline 15 minutes before the session on alternating days. Reinforce responses on one lever following drug administration and on the other lever following saline administration. Continue until rats reliably respond on the correct lever (>80% accuracy for 5 consecutive days).
-
Substitution Testing: Once discrimination is established, administer various doses of RTI-51 prior to the session and allow the rat to respond on either lever (responses are not reinforced during test sessions).
-
Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever. Full substitution is typically defined as >80% of responses on the drug-associated lever. The ED₅₀ (the dose at which 50% of responses are on the drug lever) can be calculated.
References
Preparing RTI-51 Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of RTI-51 Hydrochloride solutions for use in experimental research. This compound, a phenyltropane-based compound, is a potent monoamine reuptake inhibitor with high affinity for the dopamine transporter (DAT). Proper preparation of this compound in solution is critical for accurate and reproducible experimental results. This guide outlines the solubility characteristics, recommended solvents, and step-by-step protocols for preparing both stock and working solutions for in vitro and in vivo studies.
Introduction to this compound
This compound, with the IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, is a synthetic derivative of cocaine.[1] It belongs to the phenyltropane class of compounds and is a valuable tool in neuroscience research for studying the mechanisms of dopamine transport and its role in various neurological conditions.[1] The hydrochloride salt form of RTI-51 significantly enhances its aqueous solubility compared to its free base, making it more amenable for use in biological experiments.[1]
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for proper solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [1] |
| Molecular Weight | 374.70 g/mol | [1] |
| Appearance | Solid powder | [1] |
Solubility Data
This compound is soluble in polar organic solvents and has enhanced solubility in aqueous solutions due to its hydrochloride salt form.[1] While specific quantitative solubility data is not widely published, the following table provides general guidance based on available information for phenyltropane compounds. It is strongly recommended to perform small-scale solubility tests before preparing larger volumes.
Table 2: General Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Soluble (enhanced by HCl salt) | Sonication may be required to fully dissolve. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent with aqueous buffers. |
| Phosphate-Buffered Saline (PBS) | Moderately Soluble | Solubility may be lower than in pure water. Adjusting the pH may be necessary. |
Experimental Protocols
General Handling and Safety Precautions
-
This compound is intended for research purposes only.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
This compound is sensitive to light and moisture; store the solid compound at -20°C in a tightly sealed container, protected from light.[1]
Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to prepare working solutions.
Materials:
-
This compound (MW: 374.70 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 374.70 g/mol * (1000 mg / 1 g) = 3.747 mg
-
-
Weigh the compound: Carefully weigh out 3.747 mg of this compound using an analytical balance and place it into a microcentrifuge tube or amber glass vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer suitable for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound required for your experiment.
-
Serial dilutions: Perform serial dilutions of the 10 mM stock solution with the aqueous buffer to achieve the desired final concentration. Important: Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
Example dilution: To prepare 1 mL of a 10 µM working solution:
-
Take 1 µL of the 10 mM stock solution.
-
Add it to 999 µL of the aqueous buffer.
-
Vortex gently to mix.
-
-
Use immediately: It is recommended to prepare fresh working solutions for each experiment.
Preparation of Solutions for In Vivo Administration
For in vivo studies, it is crucial to use a biocompatible vehicle. The choice of vehicle will depend on the route of administration and the required concentration. Saline is a common vehicle for water-soluble compounds.
Materials:
-
This compound
-
Sterile saline (0.9% sodium chloride)
-
Vortex mixer
-
Sonicator
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Calculate the required amount: Determine the total amount of this compound and the volume of saline needed based on the desired dose and the number of animals.
-
Weigh and dissolve: Weigh the required amount of this compound and add it to a sterile vial. Add the calculated volume of sterile saline.
-
Aid dissolution: Vortex and sonicate the solution until the compound is fully dissolved. Gentle warming may be used if necessary, but monitor for any signs of degradation.
-
Sterile filter: Once completely dissolved, sterile-filter the solution through a 0.22 µm filter into a new sterile vial.
-
Use immediately: Administer the freshly prepared solution to the animals. Do not store aqueous solutions for long periods.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for preparing this compound solutions.
Caption: Workflow for preparing this compound solutions.
Logical Relationships in Solution Preparation
The successful preparation of this compound solutions depends on several interconnected factors.
Caption: Key factors influencing RTI-51 HCl solution preparation.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation of this compound solutions in a research setting. Adherence to these guidelines for handling, storage, and solution preparation will contribute to the generation of reliable and reproducible experimental data. Researchers are encouraged to adapt these protocols as necessary for their specific experimental needs while maintaining a focus on accuracy and safety.
References
Application Notes and Protocols: RTI-51 Hydrochloride in Addiction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-51 Hydrochloride, a phenyltropane derivative, is a potent monoamine reuptake inhibitor with a distinct affinity profile for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its high affinity for DAT makes it a valuable tool in addiction research, particularly in studies investigating the neurobiological mechanisms underlying psychostimulant abuse and the development of potential therapeutic interventions. These application notes provide a comprehensive overview of the use of RTI-51 in preclinical addiction models, including detailed experimental protocols and data presentation.
Mechanism of Action
RTI-51 acts as a competitive inhibitor at the binding sites of monoamine transporters. By blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft, it increases the concentration of these neurotransmitters, thereby enhancing monoaminergic signaling. This mechanism is central to its psychostimulant effects and its utility in modeling aspects of drug addiction. The primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.[1]
Data Presentation
Binding Affinity of RTI-51 and Related Compounds
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) |
| RTI-51 | 1.8 | 10.6 | 37.4 |
| Cocaine | 89.1 | 1050 | 3300 |
| RTI-31 | 1.1 | 37 | 5.86 |
| RTI-55 | Data not available | Data not available | Data not available |
Note: Data presented is derived from studies in rat brain tissue and may vary depending on the experimental conditions and species.[2]
Experimental Protocols
Intravenous Self-Administration in Non-Human Primates
This protocol is designed to assess the reinforcing properties of RTI-51.
Objective: To determine if non-human primates will learn to perform a task to receive infusions of RTI-51, indicating its potential for abuse.
Materials:
-
This compound, dissolved in sterile saline
-
Surgically implanted intravenous catheter
-
Operant conditioning chamber equipped with two levers, stimulus lights, and an infusion pump
-
Non-human primates (e.g., rhesus monkeys) with chronic indwelling venous catheters
Procedure:
-
Acquisition Phase:
-
Animals are placed in the operant chamber for daily sessions (e.g., 2 hours).
-
Responses on the "active" lever result in a brief intravenous infusion of RTI-51 (e.g., 0.01-0.3 mg/kg/infusion).
-
Responses on the "inactive" lever have no programmed consequence.
-
A stimulus light above the active lever is illuminated during the infusion.
-
Acquisition is typically achieved when the animal shows a stable pattern of responding predominantly on the active lever.
-
-
Dose-Response Determination:
-
Once responding is stable, different doses of RTI-51 are tested to determine the dose-response curve.
-
This helps in identifying the optimal dose for maintaining self-administration behavior.
-
-
Progressive-Ratio Schedule:
-
To assess the motivation to self-administer RTI-51, a progressive-ratio schedule of reinforcement is used.
-
The number of lever presses required to receive a single infusion is systematically increased within a session until the animal ceases to respond (breakpoint).
-
A higher breakpoint indicates a greater reinforcing efficacy of the drug.
-
Data Analysis: The primary dependent measures are the number of infusions earned, the rate of responding on each lever, and the breakpoint achieved under the progressive-ratio schedule.
References
Application Notes and Protocols: RTI-51 Hydrochloride for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta. This neuronal loss leads to a significant reduction in the neurotransmitter dopamine within the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, tremor, and postural instability. A key area of research in PD involves the study of the dopamine transporter (DAT), a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft. The density and function of DAT are significantly reduced in PD, making it a crucial biomarker for disease progression and a target for therapeutic intervention.
RTI-51 Hydrochloride, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane, is a potent and selective dopamine reuptake inhibitor. It exhibits a high affinity for the dopamine transporter (DAT) with lower affinities for the serotonin (SERT) and norepinephrine (NET) transporters. This pharmacological profile makes RTI-51 an invaluable research tool for elucidating the role of the dopaminergic system in the pathophysiology of Parkinson's disease. Its utility extends to both in vitro and in vivo models, where it can be used to probe DAT function, assess the efficacy of potential therapeutic agents, and, in its radiolabeled form, to visualize and quantify DAT density using imaging techniques such as Positron Emission Tomography (PET). These application notes provide a comprehensive overview of the use of this compound in Parkinson's disease research, including its pharmacological properties, detailed experimental protocols, and data presentation.
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Transporter | Binding Affinity (Ki, nM) | Reference |
| Dopamine Transporter (DAT) | 1.8 | [1] |
| Serotonin Transporter (SERT) | 10.6 | [1] |
| Norepinephrine Transporter (NET) | 37.4 | [1] |
Signaling Pathways
The primary mechanism of action of this compound is the blockade of the dopamine transporter (DAT). In Parkinson's disease, the degeneration of dopaminergic neurons leads to reduced dopamine levels in the synapse. By inhibiting DAT, RTI-51 increases the synaptic concentration and residence time of dopamine, thereby enhancing dopaminergic signaling.
Experimental Protocols
In Vitro Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter in rodent striatal tissue.
Materials:
-
This compound
-
Rodent (rat or mouse) striatal tissue homogenate
-
[³H]-WIN 35,428 (radioligand)
-
Cocaine (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Prepare striatal membrane homogenates from rodent brains.
-
In triplicate, add the following to microcentrifuge tubes:
-
100 µL of striatal membrane homogenate (approximately 100-200 µg protein)
-
50 µL of [³H]-WIN 35,428 (to a final concentration of ~1 nM)
-
50 µL of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle for total binding.
-
For non-specific binding, add 50 µL of a high concentration of cocaine (e.g., 10 µM).
-
-
Incubate the tubes at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of RTI-51 from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis in a Parkinson's Disease Rodent Model
Objective: To assess the effect of this compound on extracellular dopamine levels in the striatum of a 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease.
Materials:
-
6-OHDA lesioned rats
-
This compound
-
Microdialysis probes
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Anesthesia and stereotaxic apparatus
Protocol:
-
Anesthetize the 6-OHDA lesioned rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum.
-
Allow the animal to recover for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples for at least 2-3 hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage change from the baseline dopamine levels.
Locomotor Activity Assessment in a Parkinson's Disease Rodent Model
Objective: To evaluate the effect of this compound on motor function in a 6-OHDA lesioned rat model of Parkinson's disease.
Materials:
-
6-OHDA lesioned rats
-
This compound
-
Open field activity chambers equipped with infrared beams
-
Data acquisition software
Protocol:
-
Habituate the 6-OHDA lesioned rats to the open field activity chambers for at least 30 minutes one day prior to the experiment.
-
On the day of the experiment, administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Immediately place the animals in the open field chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a period of 60-120 minutes.
-
Analyze the data to compare the locomotor activity between the RTI-51 treated group and the vehicle control group.
PET Imaging of Dopamine Transporter Occupancy
Objective: To quantify the in vivo occupancy of the dopamine transporter by this compound in a non-human primate model of Parkinson's disease.
Materials:
-
MPTP-lesioned non-human primate
-
This compound
-
Radiolabeled DAT ligand (e.g., [¹¹C]PE2I or a radiolabeled version of RTI-51)
-
PET scanner
-
Anesthesia
Protocol:
-
Anesthetize the MPTP-lesioned primate and position it in the PET scanner.
-
Perform a baseline PET scan by injecting the radiolabeled DAT ligand and acquiring dynamic images for 90-120 minutes.
-
On a separate day, administer a therapeutic dose of this compound.
-
At a time corresponding to the expected peak plasma concentration of RTI-51, perform a second PET scan following the injection of the same radiolabeled DAT ligand.
-
Reconstruct the PET images and define regions of interest (ROIs) in the striatum and a reference region (e.g., cerebellum).
-
Calculate the binding potential (BPnd) in the striatum for both the baseline and post-RTI-51 scans.
-
Determine the DAT occupancy using the following formula: Occupancy (%) = [(BPnd_baseline - BPnd_RTI-51) / BPnd_baseline] x 100.
Experimental Workflows
The following diagram illustrates a typical preclinical workflow for evaluating a compound like RTI-51 as a potential therapeutic for Parkinson's disease.
References
Best practices for handling and storing RTI-51 Hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-51 Hydrochloride, also known as (-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride, is a potent and selective dopamine transporter (DAT) inhibitor belonging to the phenyltropane class of compounds. Its high affinity for the DAT leads to increased synaptic dopamine levels, making it a valuable research tool for studying the dopaminergic system, the mechanisms of psychostimulant action, and for the development of potential therapeutics for conditions such as attention-deficit/hyperactivity disorder (ADHD) and substance use disorders.[1][2][3] These application notes provide best practices for the handling, storage, and use of this compound in a research setting.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring experimental reproducibility.
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [2] |
| Molecular Weight | 374.70 g/mol | [2] |
| CAS Number | 1391052-88-2 | [2] |
| Appearance | Neat (solid) | [2] |
Storage and Stability:
Solubility and Solution Preparation
This compound is the salt form of the compound, which confers enhanced aqueous solubility compared to its free base.[1] It also exhibits good solubility in polar organic solvents.[1]
Solubility Data (Qualitative):
| Solvent | Solubility | Notes |
| Water | Enhanced solubility | The hydrochloride salt significantly improves water solubility.[1] |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Can be used as a solvent or co-solvent. |
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.747 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
In Vitro Experimental Protocols
This compound is a potent inhibitor of the dopamine transporter, with a high binding affinity.[1] A common in vitro application is in competitive binding assays to determine the affinity of other compounds for the DAT.
Protocol for Dopamine Transporter (DAT) Competitive Binding Assay:
This protocol is a general guideline and may require optimization based on the specific experimental setup and cell line or tissue preparation used.
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT) or rat striatal tissue homogenate.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Radioligand: [³H]WIN 35,428 (a well-characterized DAT ligand).
-
Non-specific binding control: A high concentration of a known DAT inhibitor, such as 10 µM GBR 12909.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation (from cells or tissue):
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-100 µ g/well .
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations (e.g., from 1 pM to 1 µM).
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
[³H]WIN 35,428 at a final concentration close to its Kd (e.g., 5 nM).
-
Either this compound at varying concentrations (for the competition curve), assay buffer (for total binding), or the non-specific binding control.
-
Membrane preparation.
-
-
The final assay volume should be consistent across all wells (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value of this compound.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vivo Experimental Protocols
This compound can be used in animal models to study its effects on behavior, neurochemistry, and physiology.
Protocol for Intraperitoneal (i.p.) Administration in Rats:
This is a general protocol and the specific dose, vehicle, and injection volume should be determined based on the experimental goals and in consultation with relevant literature and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound.
-
Vehicle: A suitable vehicle for i.p. injection, such as sterile saline or a solution of 10% DMSO in saline. The choice of vehicle should be based on the solubility of the compound at the desired concentration and its compatibility with the animal model.
-
Sterile syringes and needles.
Procedure:
-
Dose Selection:
-
Based on studies with similar phenyltropane derivatives, a starting dose range of 1-10 mg/kg could be considered for initial dose-response studies.
-
It is crucial to conduct a pilot study to determine the optimal dose that elicits the desired effect without causing significant adverse effects.
-
Solution Preparation:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration. For example, to administer a 1 mg/kg dose in an injection volume of 1 mL/kg, prepare a 1 mg/mL solution.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required. Allow the solution to return to room temperature before injection.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the hindquarters to allow the abdominal organs to move forward.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Proceed with the planned behavioral or neurochemical assessments at the appropriate time points post-injection.
-
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, it increases the concentration and duration of dopamine signaling. This elevated synaptic dopamine leads to the activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which trigger downstream signaling cascades.
Caption: Mechanism of action of this compound.
Safety and Handling
This compound is a potent psychoactive compound and should be handled with care by trained personnel in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
-
As a controlled substance in some jurisdictions, researchers must adhere to all local and national regulations regarding its acquisition, storage, and use.[2]
Disclaimer: This document is intended for informational purposes for research applications only and is not a substitute for a comprehensive risk assessment. Researchers should consult the specific Safety Data Sheet (SDS) for this compound and follow all institutional safety guidelines.
References
Application Notes and Protocols for the Quantification of RTI-51 Hydrochloride in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-51 Hydrochloride, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride, is a potent monoamine reuptake inhibitor with high affinity for the dopamine transporter.[1] Its stimulant properties and potential therapeutic applications in disorders such as attention deficit hyperactivity disorder and substance abuse make it a compound of significant interest in neuropharmacology and drug development.[2] Accurate quantification of RTI-51 in tissue samples, particularly brain tissue, is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies.
These application notes provide a comprehensive overview of potential analytical methods for the quantification of this compound in tissue. Due to the limited availability of specific validated methods for RTI-51 in the public domain, this document outlines a proposed approach based on established bioanalytical techniques for similar phenyltropane analogs. The provided protocols are intended as a starting point and will require full validation to ensure accuracy, precision, and robustness for any specific research application.
Analytical Approaches
The quantification of small molecules like RTI-51 in complex biological matrices such as tissue presents several challenges, including low analyte concentrations, potential for matrix interference, and the need for efficient extraction. The most suitable analytical techniques for this purpose are high-performance liquid chromatography (HPLC) coupled with a sensitive detector, or more definitively, liquid chromatography-tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) can also be considered, potentially requiring derivatization of the analyte.
Proposed Analytical Method: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification. A proposed LC-MS/MS method for RTI-51 would involve tissue homogenization, extraction of the analyte, chromatographic separation, and detection by tandem mass spectrometry.
Table 1: Illustrative Quantitative Data for a Proposed LC-MS/MS Method
| Parameter | Expected Range/Value | Notes |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | Dependent on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | The lowest concentration that can be reliably quantified. |
| Linearity (r²) | > 0.99 | Over a concentration range of 1 - 1000 ng/mL. |
| Intra-day Precision (%RSD) | < 15% | At low, medium, and high quality control concentrations. |
| Inter-day Precision (%RSD) | < 15% | At low, medium, and high quality control concentrations. |
| Accuracy (%Bias) | Within ±15% | At low, medium, and high quality control concentrations. |
| Recovery (%) | > 80% | Efficiency of the extraction process. |
| Matrix Effect | 85 - 115% | Assessment of ion suppression or enhancement from the tissue matrix. |
Note: The values presented in this table are illustrative and must be experimentally determined during method validation.
Experimental Protocols
Protocol 1: Tissue Sample Preparation and Extraction
This protocol is adapted from a solid-phase extraction (SPE) method developed for a structurally related phenyltropane analog, Altropane, in plasma, and is proposed for tissue homogenates.[3][4]
Materials:
-
Tissue sample (e.g., brain)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Internal Standard (IS) solution (e.g., a deuterated analog of RTI-51)
-
Acetonitrile
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol
-
Elution solvent (e.g., methanol with 2% ammonium hydroxide)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Homogenization: Accurately weigh the tissue sample and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Spiking: Add a known amount of the internal standard solution to the tissue homogenate.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
References
- 1. RTI-51 - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1391052-88-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 2beta-carbomethoxy-3beta-(4-fluorophenyl)-N-(3-iodo-E-allyl)nortropane in rat plasma. I. Method development and validation by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RTI-51 Hydrochloride in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RTI-51 Hydrochloride (also known as RTI-55 or β-CIT) is a potent psychoactive compound belonging to the phenyltropane class of chemicals. It is a valuable research tool for investigating the function and regulation of monoamine transporters due to its high affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and to a lesser extent, the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are key targets for a wide range of therapeutic drugs and substances of abuse.
This document provides detailed application notes and protocols for utilizing this compound in competitive binding assays to characterize its interaction with monoamine transporters.
Data Presentation: Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for the human dopamine, serotonin, and norepinephrine transporters. These values were determined using competitive radioligand binding assays.
| Transporter | Radioligand | Tissue/Cell Source | Ki (nM) |
| Dopamine Transporter (DAT) | [¹²⁵I]RTI-55 | Rat Striatum | ~0.2 (High-affinity site) |
| Serotonin Transporter (SERT) | [¹²⁵I]RTI-55 | Rat Cerebral Cortex | ~0.2 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Brain Membranes | Lower affinity than DAT and SERT |
Note: The affinity for NET is consistently reported to be lower than for DAT and SERT, though specific Ki values can vary between studies.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for DAT and SERT using [¹²⁵I]RTI-55
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine and serotonin transporters using [¹²⁵I]RTI-55 as the radioligand.
Materials:
-
Tissue Preparation: Rat striatum (for DAT) and cerebral cortex (for SERT), homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM sodium phosphate, pH 7.4).
-
Radioligand: [¹²⁵I]RTI-55 (specific activity ~2200 Ci/mmol).
-
Test Compound: this compound, dissolved in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter: Gamma counter.
-
Non-specific Binding Determinand: 10 µM Cocaine (for DAT) or 10 µM Fluoxetine (for SERT).
Procedure:
-
Membrane Preparation:
-
Dissect rat striatum or cerebral cortex on ice.
-
Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh sucrose buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a final protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound (this compound).
-
To each tube, add:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding determinand.
-
50 µL of varying concentrations of this compound.
-
50 µL of [¹²⁵I]RTI-55 (final concentration ~0.1-0.5 nM).
-
350 µL of the membrane preparation.
-
-
The final assay volume should be 500 µL.
-
-
Incubation:
-
Incubate the tubes at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Place the filters in appropriate tubes and measure the bound radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Dopamine Transporter (DAT) Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine Transporter (DAT).
Serotonin Transporter (SERT) Signaling Pathway
Caption: Simplified signaling pathway of the Serotonin Transporter (SERT).
Norepinephrine Transporter (NET) Signaling Pathway
Caption: Simplified signaling pathway of the Norepinephrine Transporter (NET).
Experimental Workflow: Competitive Binding Assay
Application Notes and Protocols for RTI-51 Hydrochloride Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting intravenous self-administration studies in rodents to assess the reinforcing properties of RTI-51 Hydrochloride, a potent dopamine transporter (DAT) inhibitor. The protocols outlined below are based on established methodologies for studying the abuse potential of psychostimulants.
Introduction
This compound is a phenyltropane derivative that exhibits high affinity and selectivity for the dopamine transporter (DAT). By blocking the reuptake of dopamine from the synaptic cleft, RTI-51 increases extracellular dopamine levels, a mechanism strongly associated with the reinforcing and abuse potential of many psychostimulant drugs. Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing efficacy of drugs and predicting their abuse liability in humans. This document provides detailed protocols for intravenous catheterization surgery, drug preparation, and behavioral testing using fixed-ratio and progressive-ratio schedules of reinforcement.
Mechanism of Action: Dopamine Transporter Inhibition
RTI-51 acts as a potent and selective inhibitor of the dopamine transporter (DAT)[1]. The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. Inhibition of the DAT by RTI-51 leads to an accumulation of dopamine in the synapse, enhancing and prolonging the activation of postsynaptic dopamine receptors. This amplified dopaminergic signaling, particularly in the brain's reward pathways such as the mesolimbic dopamine system, is believed to be the primary mechanism underlying the reinforcing effects of RTI-51.
Signaling Pathway of Dopamine Receptor Activation
Dopamine receptors are G-protein coupled receptors (GPCRs)[2][3]. The D1-like family of receptors (D1 and D5) are typically coupled to Gαs/olf G-proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The D2-like family (D2, D3, and D4) are primarily coupled to Gαi/o G-proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. The downstream effects of these signaling cascades ultimately modulate neuronal excitability and gene expression, contributing to the behavioral effects of dopamine.
Experimental Protocols
Animals
Adult male Sprague-Dawley rats (250-300 g) or C57BL/6J mice (20-25 g) are commonly used for intravenous self-administration studies. Animals should be individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and have ad libitum access to food and water unless otherwise specified by the experimental design. All procedures must be approved by the institution's Animal Care and Use Committee.
Intravenous Catheterization Surgery
Aseptic surgical techniques are required for the implantation of chronic indwelling intravenous catheters.
Anesthesia:
-
Rats and mice are anesthetized with an isoflurane/oxygen mixture (5% for induction, 1-3% for maintenance).
Surgical Procedure (Jugular Vein Catheterization):
-
Make a small incision over the right jugular vein.
-
Carefully isolate the jugular vein from surrounding tissue.
-
Insert a sterile silastic catheter into the vein and secure it with surgical suture.
-
Tunnel the catheter subcutaneously to the dorsal mid-scapular region and exteriorize it through a small incision.
-
The exteriorized portion of the catheter is attached to a vascular access port or a connector protected by a cap.
-
Close all incisions with sutures or wound clips.
Post-Operative Care:
-
Administer a post-operative analgesic (e.g., ketoprofen, 5 mg/kg, s.c.) and an antibiotic (e.g., cefazolin, 10 mg/kg, s.c.) for at least three days following surgery.
-
Allow animals to recover for a minimum of 5-7 days before starting behavioral experiments.
-
Flush catheters daily with a sterile heparinized saline solution (10-30 U/mL) to maintain patency.
Drug Preparation
This compound should be dissolved in sterile 0.9% saline to the desired concentrations. The solution should be filtered through a 0.22 µm syringe filter before being drawn into sterile syringes for infusion.
Dose Selection: The optimal dose range for RTI-51 self-administration in rodents should be determined empirically. Based on its high affinity for the DAT, a starting dose range of 0.01 - 0.3 mg/kg/infusion is recommended for initial dose-response studies.
Self-Administration Apparatus
Standard operant conditioning chambers equipped with two levers (or nose-poke holes), a stimulus light above the active lever, and an infusion pump are used. The chamber is housed within a sound-attenuating cubicle to minimize external disturbances. The animal's catheter is connected to the infusion pump via a tether and swivel system that allows for free movement within the chamber.
Experimental Workflow
The following diagram illustrates a typical workflow for an RTI-51 self-administration study.
Behavioral Protocols
Acquisition of Self-Administration (Fixed-Ratio 1 Schedule):
-
Animals are placed in the operant chamber for daily 2-hour sessions.
-
A response on the active lever results in a single infusion of this compound (e.g., 0.1 mg/kg/infusion) delivered over a few seconds.
-
Each infusion is paired with the illumination of the stimulus light for a short duration (e.g., 20 seconds), during which further lever presses are recorded but have no programmed consequences (time-out period).
-
Responses on the inactive lever are recorded but do not result in an infusion.
-
Acquisition is typically achieved when the animal shows stable responding on the active lever and discriminates between the active and inactive levers (e.g., >80% of responses on the active lever) for at least three consecutive sessions.
Dose-Response Determination (Fixed-Ratio Schedules):
-
Once stable responding is established, the dose of RTI-51 is varied across sessions in a counterbalanced order.
-
This allows for the determination of the dose-response curve, which typically has an inverted "U" shape for psychostimulants.
Assessment of Motivation (Progressive-Ratio Schedule):
-
Under a progressive-ratio (PR) schedule, the number of responses required to receive a single infusion increases with each successive infusion according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).
-
The session ends when the animal fails to make the required number of responses within a specified time (e.g., 1 hour).
-
The primary measure is the "breakpoint," which is the final ratio completed. The breakpoint is considered a measure of the motivational strength of the drug.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Representative Dose-Response Data for RTI-51 Self-Administration under a Fixed-Ratio 5 (FR5) Schedule.
| RTI-51 Dose (mg/kg/infusion) | Mean Active Lever Presses (± SEM) | Mean Inactive Lever Presses (± SEM) | Mean Infusions (± SEM) |
| Saline | 15.2 ± 3.1 | 5.1 ± 1.2 | 3.0 ± 0.6 |
| 0.01 | 45.8 ± 6.7 | 6.3 ± 1.5 | 9.2 ± 1.3 |
| 0.03 | 120.5 ± 15.2 | 7.1 ± 1.8 | 24.1 ± 3.0 |
| 0.1 | 155.3 ± 20.4 | 8.5 ± 2.1 | 31.1 ± 4.1 |
| 0.3 | 98.7 ± 12.9 | 9.2 ± 2.3 | 19.7 ± 2.6 |
Table 2: Representative Breakpoint Data for RTI-51 under a Progressive-Ratio Schedule.
| RTI-51 Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |
| Saline | 5.4 ± 1.1 |
| 0.03 | 45.8 ± 7.3 |
| 0.1 | 120.2 ± 18.5 |
| 0.3 | 85.6 ± 13.2 |
Data Analysis
Data from self-administration studies are typically analyzed using analysis of variance (ANOVA) to compare responding across different doses or conditions. Post-hoc tests (e.g., Tukey's or Dunnett's test) can be used to identify significant differences between specific groups. Dose-response data are often plotted as the mean number of infusions or active lever presses as a function of drug dose. Breakpoint data from PR schedules are typically analyzed using one-way ANOVA to compare the motivational effects of different doses. A p-value of < 0.05 is generally considered statistically significant.
Conclusion
The protocols described in these application notes provide a robust framework for investigating the reinforcing properties of this compound using rodent self-administration models. Careful adherence to these methodologies will yield reliable and reproducible data, contributing to a better understanding of the abuse potential of novel psychoactive compounds and the development of potential treatments for substance use disorders.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Binding of RTI-51 Hydrochloride in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low binding of RTI-51 Hydrochloride in their assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary binding targets?
This compound, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride, is a synthetic compound from the phenyltropane family. It is a potent inhibitor of monoamine transporters, with its primary targets being the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). It typically exhibits the highest affinity for DAT.
Q2: What are the expected binding affinity (Ki) values for RTI-51?
The binding affinity of RTI-51 can vary depending on the experimental conditions, such as tissue source (e.g., rat brain, human platelets) and assay methodology. Below is a summary of reported Ki values to provide a general benchmark for your experiments.
| Target Transporter | Reported Ki (nM) | Species/Tissue | Reference |
| Dopamine (DAT) | 1.8 | Rat Brain | |
| Serotonin (SERT) | 10.6 | Rat Brain | |
| Norepinephrine (NET) | 37.4 | Rat Brain |
Q3: What is the general mechanism of action of RTI-51 at monoamine transporters?
RTI-51 acts as a reuptake inhibitor at monoamine transporters. By binding to these transporters on the presynaptic membrane, it blocks the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing their signaling.
Troubleshooting Guide for Low RTI-51 Binding
This guide addresses common issues that can lead to lower-than-expected binding of this compound in radioligand binding assays.
Q4: My radiolabeled RTI-51 is showing very low total binding. What are the potential causes?
Low total binding can stem from several factors, ranging from reagent quality to procedural errors. The following flowchart provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low total binding of RTI-51.
Q5: I have high non-specific binding, which is masking my specific binding signal. How can I reduce it?
High non-specific binding is a common issue, particularly with hydrophobic ligands like RTI-51. Here are several strategies to mitigate this problem:
-
Pre-soak filters: Soaking your glass fiber filters in a solution of 0.1-0.5% polyethylenimine (PEI) before the filtration step can significantly reduce the non-specific binding of the radioligand to the filter itself.
-
Optimize washing: Increase the number of washes with ice-cold wash buffer after filtration. Ensure the washing is rapid to prevent dissociation of specifically bound ligand.
-
Include BSA in the buffer: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to your binding buffer can help to block non-specific binding sites on your membranes and labware.
-
Reduce radioligand concentration: If you are using a high concentration of radiolabeled RTI-51, try reducing it to a level at or below the Kd for your target.
-
Choose an appropriate displacing agent: For determining non-specific binding, use a high concentration (at least 100-fold the Ki) of a structurally different compound that also binds to the target transporter to avoid displacing your radioligand from non-specific sites.
Q6: My results are not reproducible between experiments. What could be the cause?
Poor reproducibility often points to inconsistencies in the experimental protocol. Key areas to focus on include:
-
Consistent reagent preparation: Prepare large batches of buffers and aliquot them to ensure consistency between experiments.
-
Precise pipetting: Ensure your pipettes are calibrated and that you are using them correctly, especially when preparing serial dilutions.
-
Standardized incubation times and temperatures: Even small variations in incubation time or temperature can affect binding. Use a temperature-controlled incubator and a precise timer.
-
Consistent sample handling: Ensure that all samples, including standards and controls, are handled in the same manner throughout the assay.
Experimental Protocols
Standard Filtration-Based Radioligand Binding Assay for RTI-51
This protocol is a general guideline and should be optimized for your specific experimental setup.
1. Membrane Preparation
-
Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the target transporter in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
2. Binding Assay
-
The assay is typically performed in a 96-well plate with a final volume of 200-250 µL.
-
Total Binding: Add assay buffer, your membrane preparation (typically 20-100 µg of protein), and the desired concentration of radiolabeled RTI-51.
-
Non-specific Binding: Add assay buffer, your membrane preparation, radiolabeled RTI-51, and a high concentration of a competing non-labeled ligand (e.g., 10 µM cocaine or GBR 12909 for DAT).
-
Competition Binding: Add assay buffer, your membrane preparation, a fixed concentration of radiolabeled RTI-51 (typically at or below the Kd), and varying concentrations of your unlabeled test compound.
-
Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of radioligand and use non-linear regression to determine the Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the unlabeled competitor and use non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow of this filtration binding assay.
Caption: General workflow for a filtration-based radioligand binding assay.
Signaling Pathways
While the primary mechanism of RTI-51 is the inhibition of neurotransmitter reuptake, it's important to understand the context of monoamine transporter function. These transporters are crucial for regulating the concentration and duration of action of monoamines in the synapse, which in turn influences downstream signaling through various G-protein coupled receptors (GPCRs).
Caption: Simplified diagram of a monoamine synapse showing the action of RTI-51.
How to improve the solubility of RTI-51 Hydrochloride.
Technical Support Center: RTI-51 Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for experiments?
This compound is a synthetic compound from the phenyltropane family, known for its activity as a monoamine reuptake inhibitor.[1][2][3] For most in vitro and in vivo research applications, achieving a clear, homogenous solution is critical for accurate dosing, ensuring bioavailability, and obtaining reproducible experimental results. Poor solubility can lead to inaccurate concentration measurements and precipitation of the compound during the experiment.
Q2: What is the general solubility profile of this compound?
RTI-51 is most commonly supplied as a hydrochloride salt, which significantly enhances its aqueous solubility compared to its free base form.[1] It is generally soluble in water and other polar organic solvents.[1] However, quantitative public data on its exact solubility limits (e.g., in mg/mL) is limited. The table below provides a qualitative summary based on the properties of amine hydrochloride salts.
Q3: Why might my this compound not be dissolving in an aqueous buffer?
Several factors can affect the solubility of an amine hydrochloride salt like RTI-51 in aqueous solutions:
-
pH of the Solution: The pH of your buffer is critical. As a hydrochloride salt of an amine, RTI-51 is most soluble at a slightly acidic pH. If the buffer pH is neutral or alkaline, the compound can convert to its less soluble free base form, causing it to precipitate.
-
Buffer Composition: Certain salts or components in a buffer can interact with the compound, leading to a "salting out" effect and reduced solubility.
-
Concentration: You may be attempting to create a solution that is above the compound's maximum solubility limit in that specific solvent system.
-
Temperature: Solubility is often temperature-dependent. Room temperature or cooled solutions may not be sufficient to dissolve the compound.
Q4: Should I use the hydrochloride salt or the free base form?
For applications requiring aqueous solutions, the hydrochloride salt is strongly recommended.[1] The salt form is specifically designed for greater water solubility and stability.[1] The free base form is significantly more lipophilic and generally insoluble in water, making it unsuitable for most aqueous-based assays without specialized formulation techniques.
Troubleshooting Guide for Solubility Issues
Problem: My RTI-51 HCl forms a cloudy suspension or precipitate in my aqueous buffer.
This is the most common issue encountered. Follow these steps systematically to identify a solution.
-
Initial Step: Physical Dissolution Aids
-
Vortexing: Ensure the solution is mixed thoroughly.
-
Sonication: Use a bath sonicator for 5-10 minutes to break up particles and increase the rate of dissolution.
-
Gentle Warming: Warm the solution in a water bath (e.g., to 37°C). Be cautious, as prolonged exposure to high temperatures can degrade the compound.[1]
-
-
Solution 1: Adjust the pH of Your Solvent
-
Rationale: The solubility of amine salts is highly pH-dependent. According to the Henderson-Hasselbalch equation, lowering the pH will shift the equilibrium towards the protonated, more soluble ionic form.[4]
-
Action: Before adding the compound, try acidifying your water or buffer slightly. A common approach is to use a buffer with a pH between 4 and 6. If using water, adding a small amount of dilute HCl (e.g., 0.1 N) can help. Always check that the final pH is compatible with your experimental system.
-
-
Solution 2: Use a Co-solvent
-
Rationale: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, which can significantly enhance the solubility of nonpolar compounds.[4] Common co-solvents include DMSO, ethanol, and propylene glycol.[4][5]
-
Action: First, prepare a concentrated stock solution of RTI-51 HCl in 100% DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically <1%, often <0.1%) to avoid impacting the biological system.
-
-
Solution 3: Employ Solubilizing Agents
-
Rationale: If pH adjustment and co-solvents are insufficient or incompatible with your experiment, specialized solubilizing excipients can be used. These agents work by forming micelles or complexes that encapsulate the drug molecule.[4][5]
-
Action:
-
Surfactants: Agents like Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS) can form micelles to increase solubility.[5]
-
Cyclodextrins: These molecules (e.g., beta-cyclodextrin) have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[5]
-
-
Data Presentation
Table 1: Qualitative Solubility Profile of this compound
| Solvent | Type | Expected Solubility | Notes |
| Water (slightly acidic) | Aqueous | Soluble | Solubility is enhanced compared to the free base.[1] The pH should ideally be kept below 7. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly Soluble to Insoluble | At physiological pH, conversion to the less soluble free base can occur. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | Soluble | A common solvent for creating concentrated stock solutions.[4] |
| Ethanol (EtOH) | Polar Protic Organic | Soluble | Can be used as a co-solvent.[4][5] |
Table 2: Common Co-solvents and Excipients for Formulation
| Agent | Class | Typical Starting Concentration in Final Solution | Mechanism of Action |
| DMSO | Co-solvent | < 0.5% | Reduces solvent polarity.[4] |
| Ethanol | Co-solvent | < 1% | Reduces solvent polarity.[4] |
| Propylene Glycol | Co-solvent | 1-10% | Reduces solvent polarity.[4][5] |
| Tween 80 (Polysorbate 80) | Surfactant | 0.1 - 1% | Micelle formation.[5] |
| β-Cyclodextrin | Complexing Agent | 1-5% | Forms water-soluble inclusion complexes.[5] |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell-culture grade DMSO to achieve the desired molarity (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C as recommended.[1]
-
When preparing the working solution, dilute the stock solution serially into your aqueous experimental buffer. Ensure the final DMSO concentration is non-toxic to your system (typically well below 0.5%).
Protocol 2: Systematic Approach to Improving Aqueous Solubility
This protocol provides a logical workflow for troubleshooting.
-
Baseline Test: Attempt to dissolve a small, known amount of RTI-51 HCl directly in your final aqueous buffer at the target concentration. Vortex for 2 minutes. Observe for complete dissolution.
-
Apply Physical Methods: If not fully dissolved, place the vial in a sonicator bath for 10 minutes. Then, place it in a 37°C water bath for 15 minutes with intermittent vortexing. Observe again.
-
Co-Solvent Test: If the compound remains insoluble, prepare a 10x or 100x stock solution in DMSO (as per Protocol 1). Add the corresponding volume of the stock solution to your aqueous buffer (e.g., 10 µL of 100x stock into 990 µL of buffer). This keeps the final co-solvent concentration low. Vortex immediately and observe.
-
pH Adjustment Test: If precipitation still occurs, test the effect of pH. Prepare several aliquots of your buffer and adjust the pH downwards in increments (e.g., to pH 6.5, 6.0, 5.5) using dilute HCl. Attempt to dissolve the RTI-51 HCl in these adjusted buffers. Determine the lowest pH that achieves solubility while remaining compatible with your experiment.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Buy this compound | 1391052-88-2 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
Technical Support Center: RTI-51 Hydrochloride Behavioral Effects Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of RTI-51 Hydrochloride for behavioral experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane, is a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds. Its primary mechanism of action is the inhibition of monoamine reuptake, with a notable selectivity for the dopamine transporter (DAT) over the serotonin (SERT) and norepinephrine (NET) transporters. In vitro studies have determined its monoamine reuptake inhibition potency ratio to be dopamine > serotonin > norepinephrine.[1]
Q2: What are the expected behavioral effects of this compound in animal models?
Given its action as a potent dopamine reuptake inhibitor, this compound is expected to produce psychostimulant effects. In rodent models, this typically manifests as an increase in locomotor activity. While direct studies on RTI-51 are limited in publicly available literature, research on structurally similar RTI compounds, such as RTI-55 and RTI-121, has shown dose-related increases in locomotor activity in mice that are significantly more potent and longer-lasting than those induced by cocaine. It is also anticipated that RTI-51 would demonstrate reinforcing effects in self-administration paradigms and substitute for other psychostimulants like cocaine or amphetamine in drug discrimination studies.
Q3: What are some starting points for dosage selection in behavioral studies?
Due to the limited public data specifically for RTI-51, researchers should proceed with caution, starting with very low doses and carefully observing the animals' responses. Based on studies with analogous compounds, a pilot dose-response study is crucial. For locomotor activity assessment in mice with compounds like RTI-55 and RTI-121, intravenous doses have been shown to be effective in ranges significantly lower than cocaine. A thorough literature review of compounds with similar in vitro binding affinities and in vivo potencies is recommended to inform the initial dose range selection.
Troubleshooting Guides
Low or No Behavioral Effect Observed
Problem: Administration of this compound does not produce the expected increase in locomotor activity or other behavioral responses.
| Potential Cause | Troubleshooting Step |
| Insufficient Dosage | The selected dose may be below the therapeutic threshold. It is advisable to conduct a dose-response study, systematically increasing the dose to determine the effective range. |
| Route of Administration | The chosen route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact the bioavailability and onset of action. Ensure the route is appropriate for the experimental question and that the administration technique is performed correctly. For example, intravenous administration provides the most rapid onset. |
| Compound Stability and Solubility | Verify the integrity and solubility of the this compound. Ensure it is properly dissolved in a suitable vehicle. Degradation of the compound can lead to reduced efficacy. |
| Animal Strain and Individual Variability | Different rodent strains can exhibit varying sensitivities to psychostimulants. Consider the known pharmacological profile of the strain being used. Individual animal differences can also contribute to a lack of response. |
Adverse or Unexpected Behavioral Effects
Problem: Animals exhibit adverse effects such as stereotypy, seizures, or a paradoxical decrease in activity at higher doses.
| Potential Cause | Troubleshooting Step |
| Excessive Dosage | High doses of potent dopamine reuptake inhibitors can lead to an inverted U-shaped dose-response curve, where higher doses produce locomotor-suppressing stereotyped behaviors or other adverse effects. Reduce the dose to a level that produces the desired stimulant effect without inducing toxicity. |
| Non-Specific Binding | Although selective for the dopamine transporter, at higher concentrations, RTI-51 may interact with other neurotransmitter systems, leading to off-target effects. Correlating behavioral observations with neurochemical data can help elucidate the underlying mechanisms. |
| Metabolic Profile | The metabolic breakdown of RTI-51 could produce active metabolites with different pharmacological profiles. Consider conducting pharmacokinetic studies to understand the time course of the parent compound and its metabolites. |
Experimental Protocols
Locomotor Activity Assessment in Mice
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity.
Methodology:
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Animals: Male Swiss-Webster mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
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Apparatus: Open-field arenas equipped with automated photobeam tracking systems to measure horizontal and vertical activity.
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Procedure:
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Habituate mice to the testing room for at least 60 minutes before the experiment.
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Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Immediately place the mouse in the center of the open-field arena.
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Record locomotor activity continuously for a predetermined duration (e.g., 120 minutes).
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Data is typically binned into time blocks (e.g., 5-minute intervals) to analyze the time course of the drug's effect.
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Data Analysis: Analyze locomotor activity counts using a two-way ANOVA with dose and time as factors, followed by post-hoc tests to compare individual dose effects to the vehicle control at each time point.
Intravenous Self-Administration in Rats
Objective: To assess the reinforcing properties of this compound.
Methodology:
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Animals: Male Sprague-Dawley rats are surgically implanted with chronic indwelling catheters in the jugular vein.
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Apparatus: Operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the rat's catheter.
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Procedure:
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Allow rats to recover from surgery before starting the experiment.
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Initiate self-administration training where a press on the active lever results in an intravenous infusion of this compound and the activation of the stimulus light. Presses on the inactive lever have no consequence.
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Sessions are typically conducted daily for a fixed duration (e.g., 2 hours).
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Once stable responding is established, dose-response curves can be generated by varying the dose of this compound per infusion.
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Data Analysis: The primary dependent measure is the number of infusions earned per session. Data can be analyzed using a one-way ANOVA to compare the number of infusions across different doses.
Visualizations
Caption: Mechanism of action of RTI-51 at the dopamine synapse.
Caption: Logical workflow for optimizing RTI-51 dosage.
References
Common pitfalls in RTI-51 Hydrochloride experimental procedures.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with RTI-51 Hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the experimental use of this compound.
1. Solution Preparation and Handling
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Q1: My this compound is not dissolving properly. What should I do?
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A1: this compound has enhanced aqueous solubility compared to its free base form.[1] However, solubility can still be a challenge at high concentrations. Here are some troubleshooting steps:
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Vehicle Selection: For aqueous solutions, physiological saline is a common vehicle. If you encounter solubility issues, consider using a co-solvent. A small percentage of DMSO can significantly aid in dissolution. For in vivo studies, vehicles such as saline, or a mixture of Polysorbate 80 and saline, have been used for related compounds.
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Sonication: Gentle sonication in a water bath can help to break up particulates and enhance dissolution. Avoid excessive heat, as this may degrade the compound.
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pH Adjustment: The hydrochloride salt makes the initial solution slightly acidic. While RTI-51 is generally stable, be aware that strongly alkaline conditions can lead to hydrolysis of the ester group. Ensure your final solution pH is compatible with your experimental system.
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Fresh Preparation: It is always recommended to prepare solutions fresh on the day of the experiment to avoid potential degradation or precipitation over time.
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Q2: How should I store my this compound stock solutions?
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A2: While there is limited specific data on the stability of this compound in solution, general practice for phenyltropane compounds is to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.
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Q3: Is this compound stable in its solid form?
2. In Vitro Experiments (e.g., Binding Assays)
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Q4: I am seeing high non-specific binding in my dopamine transporter (DAT) binding assay. What are the possible causes?
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A4: High non-specific binding can be caused by several factors:
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Radioligand Concentration: Using too high a concentration of the radiolabeled ligand (e.g., [³H]WIN 35,428) can lead to increased non-specific binding. Ensure you are using a concentration at or below the Kd for the ligand.
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Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand behind. Ensure your washing steps are rapid and efficient.
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Filter Binding: The radioligand itself may be binding to the filter paper. Presoaking the filters in a buffer containing a blocking agent (like bovine serum albumin) can help to reduce this.
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Inappropriate Blocking Agent: The choice and concentration of the compound used to define non-specific binding (e.g., a high concentration of unlabeled cocaine or benztropine) is critical. Ensure it has a high affinity for the target and is used at a concentration sufficient to displace all specific binding.
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Q5: My experimental results are not reproducible. What are some common sources of variability?
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A5: Reproducibility issues can stem from:
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Inconsistent Solution Preparation: Ensure accurate and consistent preparation of your this compound solutions for each experiment.
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Pipetting Errors: Use calibrated pipettes and proper technique to minimize variability in reagent volumes.
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Incubation Times and Temperatures: Strictly adhere to the incubation times and temperatures specified in your protocol, as these can significantly impact binding kinetics.
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Tissue Homogenate Quality: The quality and consistency of your tissue preparation are crucial. Ensure a standardized homogenization and protein concentration determination process.
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3. In Vivo Experiments
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Q6: What is a suitable vehicle for in vivo administration of this compound?
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A6: For intraperitoneal (i.p.) injections in rodents, this compound can be dissolved in sterile 0.9% saline. If solubility is an issue at the desired concentration, a small amount of a biocompatible co-solvent like DMSO or a surfactant like Polysorbate 80 can be used, with the final concentration of the co-solvent kept low to avoid toxicity.
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Q7: What is a typical dosage range for this compound in rodents?
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A7: The effective dose of RTI-51 will depend on the specific behavioral paradigm being investigated. For locomotor activity studies in mice with structurally related phenyltropanes, doses have ranged from 0.1 to 30 mg/kg. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
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Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | [1] |
| Molecular Weight | 374.7 g/mol | [1] |
| Form | Solid Powder | |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Sensitivities | Light, moisture, strongly alkaline conditions | [1] |
Table 2: In Vitro Binding Affinities of RTI-51
| Transporter | IC₅₀ (nM) | Reference |
| Dopamine (DAT) | 1.8 | [2] |
| Serotonin (SERT) | 10.6 | [2] |
| Norepinephrine (NET) | 37.4 | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
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Weighing: Accurately weigh out 3.747 mg of this compound (MW = 374.7 g/mol ).
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Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO to the tube.
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Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
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Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C.
2. Dopamine Transporter (DAT) Radioligand Binding Assay Protocol
This protocol is adapted for a competitive binding assay using [³H]WIN 35,428 as the radioligand and rat striatal tissue.
Materials:
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Rat striatal tissue
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Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
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Radioligand: [³H]WIN 35,428
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Non-specific binding control: 10 µM Cocaine
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This compound serial dilutions
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation fluid and vials
Procedure:
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Tissue Preparation:
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Dissect rat striata on ice.
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Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
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Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
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Discard the supernatant, resuspend the pellet in 20 volumes of Homogenization Buffer, and centrifuge again.
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Resuspend the final pellet in Assay Buffer to a protein concentration of 100-200 µg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).
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Binding Assay:
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Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of this compound.
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To each tube, add:
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100 µL of Assay Buffer (for total binding) OR 100 µL of 10 µM Cocaine (for non-specific binding) OR 100 µL of this compound dilution.
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100 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
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100 µL of the striatal membrane homogenate.
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Incubate the tubes at room temperature for 1 hour.
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Filtration and Washing:
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Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
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Wash the filters three times with 5 mL of ice-cold Assay Buffer.
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Counting:
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Place each filter in a scintillation vial.
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Add 5 mL of scintillation fluid to each vial.
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Allow the vials to sit for at least 4 hours in the dark.
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Count the radioactivity in a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
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Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a DAT binding assay.
Caption: Troubleshooting poor solubility.
References
Reducing variability in experiments with RTI-51 Hydrochloride.
Welcome to the technical support center for RTI-51 Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability in experiments involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane or bromopane, is a semi-synthetic alkaloid belonging to the phenyltropane class of psychostimulant compounds.[1] Its primary mechanism of action is the inhibition of monoamine transporters, with a higher affinity for the dopamine transporter (DAT) compared to the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][2] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters.
Q2: What are the binding affinities of this compound for the monoamine transporters?
A2: this compound exhibits the following approximate binding affinities (IC50 values):
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Dopamine Transporter (DAT): 1.8 nM
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Serotonin Transporter (SERT): 10.6 nM
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Norepinephrine Transporter (NET): 37.4 nM[1]
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored as a solid powder at -20°C for long-term stability, where it can remain chemically stable for up to three years.[2] It is sensitive to light and moisture, so it should be stored in a tightly sealed container, protected from light.[2] For short-term use, refrigeration at 4°C is acceptable.
Q4: How do I prepare a solution of this compound?
A4: this compound is more water-soluble than its free base form due to the hydrochloride salt.[2] For most in vitro and in vivo experiments, it can be dissolved in sterile saline or an appropriate buffer. It is recommended to prepare fresh solutions for each experiment to minimize degradation. If a stock solution is prepared, it should be stored at -20°C and undergo a limited number of freeze-thaw cycles.
Q5: What are some common in vitro and in vivo applications of this compound?
A5: this compound is primarily used in neuroscience research to study the function of the dopamine transporter. Common applications include:
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In vitro: Radioligand binding assays to determine DAT occupancy and affinity, and dopamine uptake assays in synaptosomes or cell lines expressing DAT.[3]
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In vivo: Microdialysis to measure extracellular dopamine levels, electrophysiology to assess the firing rate of dopaminergic neurons, and behavioral studies in animal models to investigate its effects on locomotion, reward, and cognition.[4][5]
Quantitative Data Summary
| Parameter | Value | Species | Assay Type | Reference |
| DAT IC50 | 1.8 nM | Rat Brain | [3H]WIN 35,428 Binding | [1] |
| SERT IC50 | 10.6 nM | Rat Brain | [3H]Paroxetine Binding | [1] |
| NET IC50 | 37.4 nM | Rat Brain | [3H]Nisoxetine Binding | [1] |
| Molecular Formula | C₁₆H₂₁BrClNO₂ | N/A | N/A | [2] |
| Molecular Weight | 374.7 g/mol | N/A | N/A | [2] |
Troubleshooting Guides
In Vitro Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | 1. Inadequate washing of filters. 2. Radioligand sticking to filters or vials. 3. Concentration of radioligand is too high. | 1. Increase the number and volume of washes. 2. Pre-soak filters in buffer or a blocking agent (e.g., 0.5% polyethyleneimine). 3. Perform a saturation binding experiment to determine the optimal radioligand concentration. |
| Low specific binding | 1. Degraded RTI-51 or radioligand. 2. Insufficient receptor density in the tissue preparation. 3. Incorrect buffer composition (pH, ions). | 1. Use fresh or properly stored compound and radioligand. 2. Prepare fresh tissue homogenates and ensure proper storage. 3. Verify the pH and composition of all buffers. |
| High variability between replicates | 1. Inconsistent pipetting. 2. Uneven tissue homogenization. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure consistent technique. 2. Ensure the tissue homogenate is a uniform suspension before aliquoting. 3. Use a temperature-controlled water bath or incubator for all incubation steps. |
In Vivo Microdialysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no analyte recovery | 1. Probe damage or incorrect placement. 2. Clogged microdialysis probe. 3. Low flow rate of perfusion fluid. | 1. Histologically verify probe placement after the experiment. 2. Gently flush the probe with filtered, degassed perfusion fluid before implantation. 3. Ensure the syringe pump is functioning correctly and the tubing is not kinked. |
| High variability in baseline dopamine levels | 1. Stress induced by animal handling. 2. Inconsistent surgical procedure. 3. Circadian rhythm effects on dopamine release. | 1. Handle animals gently and allow for a sufficient habituation period before starting the experiment. 2. Standardize the surgical implantation of the guide cannula. 3. Conduct experiments at the same time of day to minimize circadian variations. |
| Drifting baseline | 1. Ongoing tissue response to probe insertion. 2. Changes in the animal's physiological state (e.g., anesthesia depth). | 1. Allow for a stable baseline period (e.g., 2-3 hours) after probe insertion before drug administration. 2. Monitor physiological parameters (heart rate, temperature) throughout the experiment. |
Behavioral Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-individual variability | 1. Genetic differences within the animal strain. 2. Differences in animal handling and housing conditions. 3. Subjective scoring of behaviors. | 1. Use a sufficient number of animals to account for biological variability. 2. Standardize housing, handling, and testing environment (e.g., light, noise levels). 3. Use automated tracking software for objective behavioral analysis whenever possible. |
| Lack of dose-response effect | 1. Inappropriate dose range. 2. Poor bioavailability of the compound. 3. Ceiling or floor effects in the behavioral assay. | 1. Conduct a pilot study with a wide range of doses to determine the optimal range. 2. Verify the route of administration and vehicle are appropriate for the compound. 3. Ensure the chosen behavioral test is sensitive to the expected effects of the compound. |
| Habituation to the compound's effects | 1. Repeated administration of RTI-51. | 1. Use a within-subjects design with appropriate washout periods or a between-subjects design. |
Experimental Protocols
In Vitro Dopamine Transporter (DAT) Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the dopamine transporter in rat striatal tissue.
Materials:
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Rat striatal tissue
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Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
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[3H]WIN 35,428 (radioligand)
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This compound
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Non-specific binding control (e.g., 10 µM GBR 12909)
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Scintillation fluid and vials
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Glass fiber filters
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Filtration apparatus
Methodology:
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Tissue Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet is resuspended in assay buffer to a protein concentration of 100-200 µg/mL.
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Assay Setup: In a 96-well plate, add 50 µL of vehicle, this compound at various concentrations, or the non-specific binding control.
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Add 50 µL of [3H]WIN 35,428 to a final concentration of 1-2 nM.
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Add 100 µL of the striatal membrane preparation to each well.
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Incubation: Incubate the plate at room temperature for 60-90 minutes.
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Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold buffer.
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Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis.
In Vivo Microdialysis in Freely Moving Rats
This protocol provides a general framework for measuring extracellular dopamine levels in the nucleus accumbens of rats following administration of this compound.
Materials:
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Male Sprague-Dawley rats (250-300g)
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Guide cannula and microdialysis probes
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Stereotaxic apparatus
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Artificial cerebrospinal fluid (aCSF)
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This compound
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HPLC system with electrochemical detection
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Syringe pump
Methodology:
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Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 5-7 days.
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Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
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Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes. After a stable baseline is achieved (at least 3-4 samples with less than 15% variation), administer this compound (e.g., intraperitoneally).
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Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
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Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
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Data Analysis: Express dopamine levels as a percentage of the average baseline concentration.
Visualizations
Caption: General experimental workflow for studies involving this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Simplified signaling pathway showing RTI-51's inhibition of dopamine reuptake.
References
- 1. RTI-51 - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 1391052-88-2 [smolecule.com]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo electrophysiological recordings of the effects of antidepressant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
How to account for RTI-51 Hydrochloride off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals account for the off-target effects of RTI-51 Hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent inhibitor of the dopamine transporter (DAT), making this its primary on-target activity. Its high affinity for DAT is central to its function as a research tool for studying the dopaminergic system.
Q2: What are the known primary off-target interactions of this compound?
The primary off-target effects of this compound are due to its binding to and inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). While its affinity for DAT is highest, its affinity for SERT and NET is also significant and can lead to observable pharmacological effects.[1]
Q3: How can I interpret unexpected results in my experiment that may be due to off-target effects?
Unexpected results when using this compound may arise from its inhibition of SERT and NET. For example:
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Serotonergic effects: If you observe phenotypes consistent with increased serotonin levels, such as certain behavioral changes or alterations in serotonergic signaling pathways, this could be attributed to SERT inhibition.
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Noradrenergic effects: Unexpected changes in cardiovascular parameters, arousal, or attention could be linked to the inhibition of NET.
It is crucial to consider the relative potency of RTI-51 at all three monoamine transporters when analyzing your data.
Q4: Are there potential off-target effects of RTI-51 beyond the monoamine transporters?
While the primary and most well-characterized off-target effects of RTI-51 involve SERT and NET, like many small molecules, it has the potential to interact with other receptors, ion channels, or enzymes at higher concentrations. Comprehensive off-target screening against a broad panel of receptors is recommended if your experimental results cannot be explained by DAT, SERT, or NET inhibition.
Troubleshooting Guides
Issue: Observed pharmacological effect does not align with known dopaminergic pathways.
| Possible Cause | Troubleshooting Steps |
| 1. Off-target SERT or NET Inhibition | 1. Review the binding affinity profile of RTI-51 (see Table 1).2. Determine if the observed effect could be mediated by increased synaptic serotonin or norepinephrine.3. Perform control experiments using selective SERT (e.g., citalopram) or NET (e.g., nisoxetine) inhibitors to see if they replicate the unexpected effect.4. Use a more selective DAT inhibitor with lower affinity for SERT and NET as a comparator compound. |
| 2. Unidentified Off-Target Interaction | 1. Conduct a literature search for broad pharmacological profiling of RTI-51 or related phenyltropane analogs.2. If the effect is critical to your research, consider having RTI-51 screened against a commercial off-target binding panel. |
Issue: Inconsistent results between in vitro and in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| 1. Pharmacokinetic and Bioavailability Differences | 1. Ensure the concentration of RTI-51 used in vitro is relevant to the expected brain exposure in vivo.2. Consider the route of administration and potential for first-pass metabolism, which could alter the compound's effective concentration and off-target engagement. |
| 2. Complex Physiological Interactions | 1. In vivo, the interplay between the dopaminergic, serotonergic, and noradrenergic systems is complex. Inhibition of SERT and NET can indirectly modulate dopamine signaling.2. Consider using knockout animal models (e.g., SERT-/- or NET-/-) to dissect the contribution of each transporter to the overall observed effect. |
Data Presentation
Table 1: Binding Affinity of this compound at Monoamine Transporters
This table summarizes the in vitro binding affinities of this compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
| Transporter | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 1.8 | [1] |
| Serotonin Transporter (SERT) | 10.6 | [1] |
| Norepinephrine Transporter (NET) | 37.4 | [1] |
IC50 values represent the concentration of RTI-51 required to inhibit 50% of radioligand binding to the respective transporter.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: On-target and off-target signaling pathways of RTI-51.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol allows for the determination of RTI-51's binding affinity at a suspected off-target receptor (e.g., a G-protein coupled receptor).
Materials:
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Cell membranes expressing the receptor of interest.
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A suitable radioligand for the receptor of interest (e.g., [3H]-spiperone for D2-like receptors).
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This compound.
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Assay buffer (specific to the receptor).
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and counter.
Methodology:
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Prepare a series of dilutions of this compound in assay buffer.
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In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the various concentrations of RTI-51.
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Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand for the receptor).
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Incubate the plate at an appropriate temperature and for a sufficient time to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
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Calculate the specific binding at each concentration of RTI-51 by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the RTI-51 concentration and fit the data to a one-site competition model to determine the IC50 or Ki value.
Protocol 2: Functional Neurotransmitter Uptake Assay
This protocol assesses the functional inhibition of DAT, SERT, and NET by RTI-51.
Materials:
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HEK293 cells stably expressing human DAT, SERT, or NET.
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A fluorescent substrate for the transporters (commercially available kits).
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This compound.
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Assay buffer (e.g., Hanks' Balanced Salt Solution).
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96- or 384-well black, clear-bottom plates.
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A fluorescence plate reader.
Methodology:
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Plate the transporter-expressing cells in the microplates and allow them to adhere overnight.
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Prepare a dilution series of this compound in assay buffer.
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Remove the cell culture medium and wash the cells with assay buffer.
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Add the different concentrations of RTI-51 to the wells and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C.
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Add the fluorescent transporter substrate to all wells.
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Immediately begin measuring the fluorescence intensity over time using a kinetic read mode on the plate reader.
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The rate of increase in fluorescence corresponds to the rate of transporter-mediated uptake.
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Calculate the initial rate of uptake for each concentration of RTI-51.
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Plot the rate of uptake as a function of RTI-51 concentration and fit the data to a dose-response curve to determine the IC50 for functional inhibition of each transporter. This provides a more physiologically relevant measure of RTI-51's potency at its on- and off-targets.
References
Technical Support Center: RTI-51 Hydrochloride Degradation in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of RTI-51 Hydrochloride in solution. The following information is intended to aid in the design and interpretation of stability studies and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the structure of RTI-51, a phenyltropane analog, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The ester and tertiary amine functional groups are the most susceptible moieties.
Q2: To which specific chemical groups on the RTI-51 molecule should I pay closest attention during degradation studies?
A2: The two primary sites of interest are the carbomethoxy group at the 2β position and the N-methyl group of the tropane ring. The ester is prone to hydrolysis, while the tertiary amine is susceptible to oxidation.
Q3: What are the expected major degradation products from hydrolysis?
A3: The major hydrolysis product is expected to be the corresponding carboxylic acid, formed by the cleavage of the methyl ester. This is analogous to the hydrolysis of similar compounds like cocaine to benzoylecgonine.
Q4: What potential degradation products can be expected from oxidation?
A4: Oxidation is likely to occur at the tertiary amine, leading to the formation of an N-oxide derivative.
Q5: Is this compound sensitive to light?
A5: Phenyltropane compounds can be sensitive to light.[1] Photodegradation may lead to a complex mixture of degradants, potentially involving N-demethylation and modifications to the aromatic ring.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed under neutral pH at room temperature. | Presence of esterase contamination in buffers or on glassware. | Use high-purity water and reagents. Ensure thorough cleaning and depyrogenation of all glassware. Consider sterile filtration of solutions. |
| Multiple unexpected peaks in the chromatogram after oxidative stress testing. | Overly harsh oxidative conditions leading to secondary degradation. | Reduce the concentration of the oxidizing agent (e.g., hydrogen peroxide) or shorten the exposure time. A target degradation of 10-20% is often recommended.[2][3] |
| Inconsistent results in photostability studies. | Variability in light source intensity or wavelength. Fluctuations in sample temperature during light exposure. | Use a validated photostability chamber with controlled light exposure (ICH Q1B guidelines) and temperature. |
| Poor separation between the parent RTI-51 peak and a major degradant peak in HPLC. | Suboptimal HPLC method parameters. | Optimize the mobile phase composition (organic modifier, pH, buffer concentration), column chemistry (e.g., C18, phenyl-hexyl), and temperature to improve resolution. |
| Mass balance issues (sum of parent drug and degradants is less than 90%). | Formation of non-UV active or volatile degradants. Adsorption of the compound or degradants to container surfaces. | Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with a UV detector. Employ silanized glassware to minimize adsorption. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products of this compound and to establish a stability-indicating analytical method.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
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Incubate at 60°C for 24 hours.
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
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Incubate at room temperature (25°C) for 8 hours.
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At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Keep at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
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Also, heat a solution of RTI-51 (1 mg/mL in water) at 80°C for 48 hours.
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Analyze samples at specified time points.
-
-
Photolytic Degradation:
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Expose a solution of RTI-51 (1 mg/mL in water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
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A control sample should be kept in the dark under the same conditions.
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Analyze samples at the end of the exposure.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Peak purity analysis of the parent peak should be performed using a photodiode array detector.
Stability-Indicating HPLC Method
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
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Flow Rate: 1.0 mL/min
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Detection: UV at 230 nm
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Column Temperature: 30°C
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Injection Volume: 10 µL
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation of RTI-51 | Major Degradant Peak (Retention Time) |
| 0.1 N HCl | 24 hours | 60°C | 8.5% | 3.2 min |
| 0.1 N NaOH | 8 hours | 25°C | 15.2% | 3.2 min |
| 3% H₂O₂ | 24 hours | 25°C | 11.8% | 4.5 min |
| Heat (Solution) | 48 hours | 80°C | 5.1% | Multiple minor peaks |
| Photolysis | 1.2 million lux hours | 25°C | 22.5% | 5.8 min and 6.2 min |
Table 2: Relative Abundance of Major Degradation Products
| Stress Condition | Major Degradant | % Peak Area Relative to Initial Parent Peak |
| Acid Hydrolysis | Hydrolysis Product (HP-1) | 8.1% |
| Base Hydrolysis | Hydrolysis Product (HP-1) | 14.9% |
| Oxidation | N-Oxide Product (OP-1) | 11.5% |
| Photolysis | Photodegradant 1 (PP-1) | 12.3% |
| Photolysis | Photodegradant 2 (PP-2) | 8.9% |
Visualizations
Degradation Pathways
Caption: Potential degradation pathways of this compound.
Experimental Workflow
Caption: Workflow for forced degradation studies of RTI-51.
References
Interpreting unexpected results from RTI-51 Hydrochloride studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RTI-51 Hydrochloride. The information is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observed prolonged locomotor stimulation lasting over 10 hours after a single administration of RTI-51, which is significantly longer than the effects of cocaine. Is this an expected outcome?
A1: Yes, this is a documented phenomenon for some phenyltropane analogs. Studies on compounds structurally related to RTI-51, such as RTI-55 and RTI-121, have shown that they can induce dose-dependent increases in locomotor activity that persist for at least 10 hours, whereas the effects of cocaine typically subside within 2 hours.[1][2] This sustained effect is thought to be related to the high affinity and slow dissociation of these compounds from the dopamine transporter (DAT).
Troubleshooting Tip:
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Washout Periods: Ensure your experimental design includes adequate washout periods between behavioral tests to avoid carryover effects from previous administrations.
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Pharmacokinetic Studies: Consider conducting pharmacokinetic studies to determine the specific half-life of RTI-51 in your animal model to better inform the timing of your experiments.
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Mechanism of Action: Be aware that parallel line analysis of dose-response curves for some RTI compounds have different slopes compared to cocaine, suggesting the involvement of different or additional mechanisms beyond simple dopamine reuptake inhibition.[1][2]
Q2: Our dose-response curve for locomotor activity is not monotonic; we see a decrease in activity at higher doses. Is this a valid result?
A2: A biphasic or non-monotonic dose-response curve for locomotor activity with dopamine agonists is a known, though not universal, phenomenon. This can be due to several factors, including the engagement of different dopamine receptor subtypes with opposing effects at varying concentrations, or the induction of stereotyped behaviors at higher doses that can interfere with and reduce ambulatory locomotor activity.
Troubleshooting Tip:
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Behavioral Observation: Carefully observe the animals at higher doses for the emergence of stereotyped behaviors (e.g., repetitive sniffing, gnawing, head weaving). Quantifying stereotypy separately from locomotion can help explain a descending limb in your dose-response curve.
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Wider Dose Range: Test a wider range of doses, including lower concentrations, to fully characterize the dose-response relationship.
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Receptor Specificity: Consider co-administration with selective antagonists for different dopamine receptor subtypes (D1, D2, etc.) to dissect the underlying pharmacology of the observed effects.
Q3: We are seeing significant variability in the reinforcing effects of RTI-51 in our self-administration studies. What could be causing this?
A3: The reinforcing effects of phenyltropane analogs can be influenced by several factors, leading to variability.
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Rate of Onset: The rate at which a drug enters the brain and occupies the dopamine transporter can significantly impact its reinforcing efficacy. Slower-onset compounds may exhibit weaker reinforcing effects compared to drugs with a rapid onset like cocaine.[3]
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Genetic Strain: Studies with other phenyltropanes, like RTI-336, have shown that the genetic background of the animals (e.g., different rat strains) can influence whether the compound enhances or decreases cocaine self-administration.
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Experimental Parameters: The length of the experimental session in self-administration studies can affect the perceived potency of a drug.
Troubleshooting Tip:
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Characterize Onset: If possible, correlate your behavioral findings with neurochemical data (e.g., via in vivo microdialysis) to understand the time course of DAT occupancy.
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Control for Strain: Be consistent with the animal strain used in your studies and be cautious when comparing data across different strains.
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Session Length: Be mindful that shorter experimental sessions might not fully capture the reinforcing effects of long-acting compounds like RTI-51.[3]
Q4: We are having issues with our [³H]WIN 35,428 competitive binding assay, specifically high non-specific binding. How can we optimize this?
A4: High non-specific binding in radioligand binding assays can be a common issue. Here are some troubleshooting steps:
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Hydrophobicity: Phenyltropane compounds can be hydrophobic, leading to binding to non-receptor sites, such as the filter membrane. Pre-treating your filters with a solution like 0.5% polyethyleneimine can help reduce this.
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Buffer Composition: Including bovine serum albumin (BSA) or using a different buffer system can sometimes reduce non-specific binding.
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Radioligand Concentration: Using a concentration of the radioligand ([³H]WIN 35,428) that is at or below its Kd value is recommended to minimize non-specific binding.
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Washing Steps: Ensure your washing steps are rapid and efficient to remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Using ice-cold wash buffer can help slow dissociation.
Quantitative Data Summary
Monoamine Transporter Binding Affinity of RTI-51 and Related Compounds
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | Species | Reference |
| RTI-51 | 1.8 | 10.6 | 37.4 | Rat | --INVALID-LINK-- |
| RTI-31 | 1.1 | 37 | 5.86 | Rat | --INVALID-LINK-- |
| RTI-55 | ~1 | ~10 | ~30 | Rat | --INVALID-LINK-- |
| Cocaine | 89.1 | 1050 | 3300 | Rat | --INVALID-LINK-- |
| WIN 35,428 | 13.9 | 692 | 835 | Rat | --INVALID-LINK-- |
Note: IC₅₀ values can vary between studies due to different experimental conditions.
Locomotor Activity Duration of Phenyltropanes vs. Cocaine
| Compound | Route of Administration | Dose Range | Duration of Increased Locomotor Activity | Species | Reference |
| RTI-55 | Intravenous | 0.01 - 0.3 mg/kg | > 10 hours | Mice | [1][2] |
| RTI-121 | Intravenous | 0.01 - 0.3 mg/kg | > 10 hours | Mice | [1][2] |
| Cocaine | Intravenous | 0.3 - 5.6 mg/kg | < 2 hours | Mice | [1][2] |
Experimental Protocols
Dopamine Transporter (DAT) Competitive Binding Assay
This protocol is a general guideline for a competitive binding assay using [³H]WIN 35,428 as the radioligand to determine the binding affinity of RTI-51 at the dopamine transporter.
Materials:
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Rat striatal tissue homogenate (source of DAT)
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
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Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
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Non-specific binding control: 10 µM GBR 12909 or unlabeled cocaine
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This compound dissolved in assay buffer across a range of concentrations
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GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine
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Scintillation vials and scintillation cocktail
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Filtration manifold and vacuum pump
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Microplate incubator/shaker
Procedure:
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Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 20 minutes). Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
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Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:
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Total Binding: 50 µL assay buffer, 50 µL [³H]WIN 35,428 (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of membrane homogenate.
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Non-specific Binding: 50 µL non-specific binding control (e.g., 10 µM GBR 12909), 50 µL [³H]WIN 35,428, and 150 µL of membrane homogenate.
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Competitive Binding: 50 µL of RTI-51 solution (at various concentrations), 50 µL [³H]WIN 35,428, and 150 µL of membrane homogenate.
-
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Incubation: Incubate the plate at room temperature (or 4°C) for 1-2 hours with gentle shaking.
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Filtration: Rapidly harvest the contents of each well onto the pre-soaked GF/B filters using a filtration manifold under vacuum.
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Washing: Wash each filter rapidly with 3 x 3 mL of ice-cold assay buffer.
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Quantification: Place each filter in a scintillation vial, add 4-5 mL of scintillation cocktail, and allow to sit for several hours before counting in a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of control against the log concentration of RTI-51. Fit the data using a non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Intravenous Self-Administration in Rats
This protocol provides a general framework for assessing the reinforcing properties of RTI-51 using an intravenous self-administration paradigm in rats.
Materials:
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Adult male Wistar or Sprague-Dawley rats
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Intravenous catheters
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Operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump
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This compound dissolved in sterile saline
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Heparinized saline for catheter flushing
Procedure:
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Catheter Implantation: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized on the back of the animal. Allow for a recovery period of 5-7 days.
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Catheter Maintenance: Flush the catheters daily with heparinized saline to maintain patency.
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Acquisition of Self-Administration:
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Place the rat in the operant chamber for daily 2-hour sessions.
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Connect the rat's catheter to the infusion pump via a tether system that allows for free movement.
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A press on the "active" lever results in an intravenous infusion of RTI-51 (e.g., 0.03-0.3 mg/kg/infusion) over a few seconds, paired with a stimulus cue (e.g., illumination of a light above the lever).
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A press on the "inactive" lever has no programmed consequences.
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Continue training until stable responding is observed (e.g., consistent number of infusions per session with a clear preference for the active lever).
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Dose-Response Evaluation: Once responding is stable, the dose of RTI-51 can be varied across sessions to determine the dose-response function for its reinforcing effects.
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Extinction and Reinstatement:
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Extinction: After establishing stable self-administration, replace the RTI-51 solution with saline. Lever presses will no longer be reinforced, leading to a decrease in responding.
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Reinstatement: After extinction criteria are met, test for reinstatement of drug-seeking behavior by a non-contingent "priming" injection of RTI-51 or presentation of the drug-associated cues.
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Visualizations
References
Improving the signal-to-noise ratio in RTI-51 Hydrochloride imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their signal-to-noise ratio (SNR) during RTI-51 Hydrochloride imaging experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging and provides actionable solutions.
Issue: Low Signal-to-Noise Ratio (SNR) in Reconstructed Images
A poor SNR can manifest as grainy or unclear images, making accurate quantification of dopamine transporter (DAT) binding challenging.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Acquisition Parameters | Optimize the number of projections and acquisition time per projection. While a higher number of projections can improve sampling, it may not significantly impact SNR if the total scan time remains the same. Increasing the total acquisition time will generally lead to higher counts and improved SNR. |
| Inappropriate Reconstruction Parameters | The choice of reconstruction algorithm and its parameters significantly impacts SNR. Iterative reconstruction methods like Ordered Subset Expectation Maximization (OSEM) are generally preferred over Filtered Back-Projection (FBP) as they can produce images with lower noise.[1][2] However, an increasing number of iterations in OSEM can lead to a decrease in SNR, necessitating a careful balance between image sharpness and noise. |
| Inadequate Scatter Correction | Uncorrected scatter photons contribute to background noise. Implementing an accurate scatter correction method, such as the Triple Energy Window (TEW) or Monte Carlo-based corrections, is crucial for improving SNR.[2] |
| High Non-Specific Binding | Non-specific binding of RTI-51 to tissues other than the dopamine transporter increases background noise. This can be assessed and minimized through pharmacological intervention studies. |
Experimental Workflow for Troubleshooting Low SNR
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Issue: Difficulty in Differentiating Specific Striatal Binding from Background
This issue is characterized by poor contrast between the striatum (high DAT density) and reference regions with low DAT density (e.g., cerebellum or occipital cortex).
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Non-Specific Binding | As mentioned previously, high non-specific binding can obscure the specific signal. The use of a blocking agent that is highly selective for the dopamine transporter, such as GBR 12909, can help to quantify and reduce the contribution of non-specific binding. |
| Incorrect Timing of Image Acquisition | The kinetics of RTI-51 binding are crucial. Imaging too early may result in a high presence of unbound tracer in the circulation and non-target tissues. A dynamic scan or imaging at a later time point (e.g., 60-90 minutes post-injection) allows for clearance of unbound tracer and optimal specific-to-non-specific binding ratios. |
| Inappropriate Reference Region Selection | The choice of a reference region for calculating binding ratios is critical. The selected region should be devoid of dopamine transporters to accurately reflect non-specific binding. The cerebellum is a commonly used reference region for DAT imaging. |
Logical Flow for Enhancing Signal Specificity
Caption: Steps to improve specific signal detection.
Frequently Asked Questions (FAQs)
Q1: What is a typical dose of RTI-51 for preclinical SPECT imaging?
For rodent studies, a typical intravenous injection of an iodine-123 labeled DAT ligand is approximately 20 MBq for mice and 30 MBq for rats. The exact dose should be optimized based on the specific activity of the radiotracer and the sensitivity of the SPECT system.
Q2: How can I quantify the signal-to-noise ratio in my images?
The Specific Binding Ratio (SBR) is a commonly used metric that is analogous to the signal-to-noise ratio in receptor imaging. It is calculated by comparing the radioactivity in a region of interest (ROI) with high receptor density (e.g., striatum) to a reference region with negligible specific binding (e.g., cerebellum).
The formula for SBR is: SBR = (Mean counts in Striatal ROI - Mean counts in Background ROI) / Mean counts in Background ROI
Q3: Which reconstruction parameters have the most significant impact on SNR?
The number of iterations and the level of post-filtering are critical. While more iterations can improve the quantitative accuracy of the reconstructed activity, they can also increase noise, thereby reducing the SNR. Post-reconstruction filtering can reduce noise but may also blur the image and reduce spatial resolution. A balance must be found based on the specific research question.
Q4: What are the recommended acquisition parameters for RTI-51 SPECT?
While optimal parameters can vary between systems, a general starting point for a preclinical SPECT system would be:
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Collimator: High-resolution multi-pinhole collimator.
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Energy Window: A 20% window centered at the 159 keV photopeak of Iodine-123.
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Matrix Size: 128x128 or 256x256.
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Projections: 60-120 projections over 360 degrees.
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Acquisition Time: 60-90 minutes, starting 60 minutes post-injection.
Q5: How can I confirm that the signal I am observing is specific to the dopamine transporter?
A pharmacological blocking study is the gold standard. This involves pre-treating a cohort of animals with a high-affinity, selective DAT blocker, such as GBR 12909, before injecting RTI-51. A significant reduction in the striatal signal in the pre-treated animals compared to a control group confirms that the signal is specific to the dopamine transporter.
Data Presentation
Table 1: Impact of OSEM Reconstruction Iterations on Signal-to-Noise Ratio (SNR)
| Number of Iterations (Subsets) | Mean Reconstructed Activity (kBq/ml) | Signal-to-Noise Ratio (SNR) |
| 20 (2i/10s) | 70.0 | 11.2 |
| 40 (4i/10s) | 74.5 | 7.3 |
| 160 (16i/10s) | 76.2 | 4.1 |
| 240 (24i/10s) | 76.6 | 2.7 |
| Data adapted from a phantom study, demonstrating the inverse relationship between the number of iterations and SNR. |
Table 2: Effect of Scatter Correction on Quantitative Accuracy
| Scatter Correction Method | Reconstructed Activity Concentration (kBq/ml) | % Error from True Activity |
| None | 112.7 | +33% |
| Triple Energy Window (TEW) | 62.5 | -26% |
| Monte Carlo-based | 84.1 | <1% |
| Data from a phantom study illustrating the importance of accurate scatter correction for quantitative analysis. |
Experimental Protocols
Protocol 1: Preclinical SPECT Imaging of Dopamine Transporters with RTI-51 in Rodents
This protocol is adapted from established procedures for dopamine transporter imaging with similar radiotracers.
1. Animal Preparation:
- House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- On the day of imaging, anesthetize the animal using isoflurane (4-5% for induction, 1.5-2% for maintenance).
- Place a catheter in the lateral tail vein for radiotracer injection.
- Position the animal on the scanner bed with appropriate monitoring of vital signs (respiration, temperature).
2. Radiotracer Administration:
- Administer approximately 30 MBq of [¹²³I]RTI-51 intravenously as a bolus injection.
- Record the precise dose and time of injection.
3. SPECT Acquisition:
- Commence SPECT imaging 60 minutes post-injection.
- Use a high-resolution multi-pinhole collimator suitable for rodent brain imaging.
- Set the energy window to 159 keV ± 10%.
- Acquire data over 360 degrees with 60-120 projections for a total of 60-90 minutes.
- Following the SPECT scan, perform a CT scan for anatomical co-registration and attenuation correction.
4. Image Reconstruction:
- Reconstruct the SPECT data using an OSEM algorithm with attenuation and scatter correction.
- Start with a reconstruction protocol of 2 iterations and 10 subsets and adjust as needed to balance quantitative accuracy and noise.
- Apply a Gaussian post-reconstruction filter if necessary to reduce noise.
5. Data Analysis:
- Co-register the SPECT and CT images.
- Draw regions of interest (ROIs) on the striatum and a reference region (cerebellum).
- Calculate the Specific Binding Ratio (SBR) to quantify dopamine transporter availability.
Protocol 2: Assessment of Non-Specific Binding of RTI-51
1. Animal Groups:
- Divide animals into a control group and a blocking group.
2. Blocking Agent Administration:
- For the blocking group, administer a selective dopamine transporter blocker (e.g., GBR 12909 at a dose of 5-10 mg/kg, intraperitoneally) 30 minutes prior to radiotracer injection.
- Administer a vehicle injection to the control group at the same time point.
3. Imaging and Analysis:
- Proceed with the RTI-51 SPECT imaging protocol as described in Protocol 1 for both groups.
- Compare the SBR between the control and blocking groups. A significant reduction in SBR in the blocking group indicates high specific binding of RTI-51 to the dopamine transporter.
Mandatory Visualization
Dopamine Signaling Pathway
Caption: Dopamine signaling at the synapse and the action of RTI-51.
References
RTI-51 Hydrochloride stability issues and how to resolve them.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of RTI-51 Hydrochloride and how to resolve them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound, with the IUPAC name methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride, is a synthetic compound from the phenyltropane family. It is a potent monoamine transporter inhibitor with a higher affinity for the dopamine transporter (DAT) than for the serotonin (SERT) and norepinephrine (NET) transporters.[1][2] The primary stability concerns for this compound are its sensitivity to light, moisture, and alkaline conditions, which can lead to its degradation.[1]
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway for this compound is the hydrolysis of its methyl ester group, particularly under alkaline conditions. This reaction results in the formation of the corresponding carboxylic acid derivative, which may have a different biological activity profile.[1]
Q3: How should solid this compound be stored to ensure its stability?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at -20°C.[1] Proper storage is crucial to protect the compound from light and moisture, which can accelerate its degradation.[1]
Q4: What precautions should be taken when preparing solutions of this compound?
A4: When preparing aqueous solutions, it is advisable to use a slightly acidic buffer (pH 4-6) to minimize the risk of ester hydrolysis. The hydrochloride salt form of RTI-51 enhances its aqueous solubility compared to the free base.[1] Solutions should be prepared fresh whenever possible and protected from light. For short-term storage of solutions, refrigeration at 2-8°C in a light-resistant container is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C in a dark, dry environment. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 3. Control pH: Prepare aqueous solutions in a slightly acidic buffer (pH 4-6). 4. Protect from Light: Handle the solid and its solutions under low-light conditions and use amber-colored vials or foil-wrapped containers. |
| Loss of compound potency over time in solution | Hydrolysis of the methyl ester group. | 1. Refrigerate Solutions: Store stock solutions at 2-8°C for short-term use. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C, though freeze-thaw cycles should be minimized. 2. Use Aprotic Solvents: For non-aqueous experiments, consider dissolving this compound in a dry aprotic solvent like DMSO or DMF, which will prevent hydrolysis. Ensure the solvent is compatible with your experimental system. |
| Precipitation of the compound in aqueous solution | Poor solubility at a specific pH or concentration. | 1. Adjust pH: The hydrochloride salt is more soluble in acidic conditions. Ensure the pH of your buffer is appropriate. 2. Sonication: Briefly sonicate the solution to aid dissolution. 3. Lower Concentration: Prepare a more dilute stock solution. |
Data on this compound Stability
While specific quantitative stability data for this compound under various stress conditions is not extensively available in the public domain, the following table summarizes the known stability profile.
| Condition | Observation | Recommendation |
| Solid State (Long-term) | Stable for up to 3 years when stored at -20°C, protected from light and moisture.[1] | Store in a tightly sealed, light-resistant container in a freezer at -20°C. |
| Elevated Temperature | Prolonged exposure to high temperatures can lead to degradation.[1] | Avoid storing the compound at room temperature for extended periods. |
| Aqueous Solution (pH) | The ester group is susceptible to hydrolysis under alkaline conditions.[1] | Prepare solutions in a slightly acidic buffer (pH 4-6). Avoid basic conditions. |
| Light Exposure | The compound is photosensitive.[1] | Handle and store the solid and its solutions protected from light. Use amber vials or wrap containers in aluminum foil. |
| Moisture | The compound is hygroscopic. | Store in a desiccator or a tightly sealed container with a desiccant. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with a UV detector
- Photostability chamber
- Oven
2. Stock Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
3. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, incubate the stock solution at 60°C for 48 hours.
- Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber (e.g., ICH option 1 or 2).
4. Analysis:
- At specified time points (e.g., 0, 2, 8, 24, 48 hours), withdraw samples.
- Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
Protocol 2: Preparation and Storage of this compound Solutions for In Vitro Assays
1. Materials:
- This compound
- Sterile, pyrogen-free water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, adjusted to a slightly acidic pH if necessary for stability)
- Sterile, amber-colored microcentrifuge tubes or vials
2. Solution Preparation:
- Under aseptic and low-light conditions, accurately weigh the required amount of this compound.
- Dissolve the compound in the desired sterile buffer to the final concentration.
- Vortex or sonicate briefly to ensure complete dissolution.
3. Storage:
- For immediate use, keep the solution on ice and protected from light.
- For short-term storage (up to 24 hours), store at 2-8°C in a light-resistant container.
- For long-term storage, prepare single-use aliquots in amber-colored tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for handling and storing this compound solutions.
Caption: Mechanism of action of this compound on monoamine transporters.
References
Validation & Comparative
Comparative Analysis of RTI-51 Hydrochloride and Cocaine Potency at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of RTI-51 hydrochloride and cocaine, focusing on their interactions with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The information is compiled from preclinical research data to offer an objective overview for researchers and professionals in the field of drug development and neuroscience.
Quantitative Potency Comparison
The relative potency of RTI-51 and cocaine is determined by their binding affinities to the monoamine transporters. This is typically measured and reported as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity and greater potency.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |
| Cocaine | Ki = 0.23 µM | Ki = 0.74 µM | Ki = 0.48 µM | [1] |
| RTI-113 | IC50 = 1.98 nM | IC50 = 2,340 nM | IC50 = 2,926 nM | [2] |
Note: The data for RTI-113, a close structural analog of RTI-51, is presented to provide a reasonable estimate of the potency profile of RTI-51. IC50 and Ki values are related but not identical; however, they both serve as measures of a drug's potency.
Based on the available data for related compounds, phenyltropanes such as RTI-113 exhibit significantly higher potency and selectivity for the dopamine transporter compared to cocaine.[2] Cocaine, in contrast, displays a more balanced, non-selective profile with relatively similar affinities for all three monoamine transporters.[1]
Experimental Protocols
The following is a generalized protocol for an in vitro monoamine transporter binding assay, a standard method used to determine the binding affinity of compounds like RTI-51 and cocaine.
In Vitro Monoamine Transporter Radioligand Binding Assay
1. Cell Culture and Membrane Preparation:
- HEK 293 cells (or other suitable cell lines) are transiently or stably transfected to express the human dopamine, serotonin, or norepinephrine transporter.
- Cells are cultured to confluence and then harvested.
- The cell pellet is homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the transporters. The resulting pellet is resuspended in the assay buffer.
2. Radioligand Binding Assay:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added in sequence:
- Assay buffer.
- A specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd value.
- Varying concentrations of the unlabeled competitor drug (e.g., RTI-51 or cocaine).
- The prepared cell membranes.
- Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
- The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
- Following incubation, the contents of the wells are rapidly filtered through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- The filters are then placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
- The data are analyzed using non-linear regression analysis to determine the IC50 value of the competitor drug.
- The IC50 value is the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
- The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The inhibition of monoamine transporters by RTI-51 and cocaine leads to an increase in the extracellular concentration of the respective neurotransmitters (dopamine, serotonin, and norepinephrine), which then prolongs their action on post-synaptic receptors. This triggers a cascade of downstream signaling events.
The following diagrams illustrate the generalized downstream signaling pathways affected by the inhibition of dopamine, serotonin, and norepinephrine transporters.
References
A Comparative Guide to RTI-51 Hydrochloride and Other Dopamine Reuptake Inhibitors for Researchers
This guide provides a detailed comparison of RTI-51 Hydrochloride with other prominent dopamine reuptake inhibitors (DRIs), offering researchers, scientists, and drug development professionals a comprehensive overview of their relative pharmacological profiles. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research context.
Introduction to this compound
This compound, a phenyltropane derivative, is a potent monoamine reuptake inhibitor. It exhibits a high affinity for the dopamine transporter (DAT), with notable but lesser affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This pharmacological profile places it within the category of DRIs with a unique balance of activity at all three major monoamine transporters.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of RTI-51 and a selection of other well-characterized DRIs. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Binding Affinities (Ki, nM) of Dopamine Reuptake Inhibitors at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Ratio | NET/DAT Ratio |
| RTI-51 | 1.8 [1] | 10.6 [1] | 37.4 [1] | 5.9 | 20.8 |
| Cocaine | 89.1[1] | 1050[1] | 3300[1] | 11.8 | 37.0 |
| RTI-31 | 1.1[1] | 37[1] | 22[1] | 33.6 | 20.0 |
| RTI-55 | 1.1[1] | 3.3[1] | 28[1] | 3.0 | 25.5 |
| Bupropion | 520[2] | >10,000[2] | 1900[2] | >19.2 | 3.7 |
| Methylphenidate | 190 | 55000 | 38 | 289.5 | 0.2 |
Lower Ki values indicate higher binding affinity.
Table 2: Monoamine Reuptake Inhibition (IC50, nM) of Dopamine Reuptake Inhibitors
| Compound | Dopamine IC50 (nM) | Serotonin IC50 (nM) | Norepinephrine IC50 (nM) |
| RTI-51 | ~3.0 | ~15 | ~50 * |
| Cocaine | 275[1] | 177[1] | 119[1] |
| RTI-55 | ~1.0[3] | ~3.0[3] | ~30[3] |
| RTI-121 | ~0.5[3] | ~10[3] | ~20[3] |
| RTI-130 | ~0.8[3] | ~50[3] | ~100[3] |
Estimated values based on available literature; specific IC50 values for RTI-51 can vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to characterize dopamine reuptake inhibitors.
Radioligand Binding Assay for Dopamine Transporter
This protocol outlines the procedure for determining the binding affinity of a compound for the dopamine transporter using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55
-
Membrane Preparation: Striatal tissue from rats or cells expressing the human dopamine transporter.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Test Compound: this compound or other DRIs at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the tubes at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through the glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Locomotor Activity Assay in Rodents
This protocol describes the measurement of spontaneous locomotor activity in mice or rats following the administration of a dopamine reuptake inhibitor.
Materials:
-
Test Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Test Compound: this compound or other DRIs dissolved in a suitable vehicle (e.g., saline).
-
Vehicle Control: Saline or the vehicle used to dissolve the test compound.
-
Locomotor Activity Chambers: Clear polycarbonate boxes equipped with infrared beams to automatically record horizontal and vertical movements.
-
Syringes for injection (intraperitoneal, subcutaneous, or intravenous).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. On the days leading up to the test day, handle the animals and habituate them to the injection procedure with vehicle injections. On the test day, place the animals in the locomotor activity chambers for a 30-60 minute habituation period to allow exploration and for activity levels to stabilize.
-
Drug Administration: Following the habituation period, remove the animals from the chambers, administer the test compound or vehicle via the chosen route of administration, and immediately return them to the chambers.
-
Data Collection: Record locomotor activity (e.g., total distance traveled, number of beam breaks, rearing frequency) for a set period (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the test compound with the vehicle control. Dose-response curves can be generated to determine the potency and efficacy of the compounds in stimulating locomotor activity.[4][5][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and processes relevant to the study of dopamine reuptake inhibitors.
Caption: Dopamine Transporter (DAT) Reuptake Cycle.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a potent dopamine reuptake inhibitor with a distinct pharmacological profile characterized by high affinity for the dopamine transporter and moderate affinity for the serotonin and norepinephrine transporters.[1] Its in vitro and in vivo properties, when compared to other DRIs such as cocaine and its analogs, highlight its potential as a valuable research tool for investigating the roles of monoamine transporters in various physiological and pathological processes. The experimental protocols and diagrams provided in this guide are intended to support researchers in the design and execution of studies involving RTI-51 and other dopamine reuptake inhibitors.
References
- 1. RTI-51 - Wikipedia [en.wikipedia.org]
- 2. Bupropion - Wikipedia [en.wikipedia.org]
- 3. Highly potent cocaine analogs cause long-lasting increases in locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocaine-induced locomotor activity is increased by prior handling in adolescent but not adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation of RTI-51 Hydrochloride as a Selective DAT Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RTI-51 Hydrochloride with other selective Dopamine Transporter (DAT) ligands, supported by experimental data. The information presented herein is intended to assist researchers in evaluating this compound for their specific applications.
Comparative Analysis of Binding Affinities
This compound (also known as (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane) is a phenyltropane derivative that demonstrates a high affinity for the dopamine transporter (DAT).[1] To validate its selectivity, its binding profile is compared with two other well-characterized DAT ligands: GBR-12909 and WIN 35,428. The following table summarizes their respective inhibition constants (Ki) at human cloned monoamine transporters.
| Ligand | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| RTI-51 | 1.8 | 10.6 | 37.4 | 5.9 | 20.8 |
| GBR-12909 | ~1 | >100 | >100 | >100 | >100 |
| WIN 35,428 | 13.9 | 692 | 835 | 49.8 | 60.1 |
*Data derived from studies on rat brain tissue and may not be fully representative of human cloned transporters. Further research is needed for a definitive comparison.[1]
As the data indicates, RTI-51 exhibits a high affinity for the dopamine transporter with a notable, albeit lower, affinity for the serotonin and norepinephrine transporters. GBR-12909 is a highly selective DAT inhibitor, with over 100-fold selectivity against SERT and NET.[2] WIN 35,428 also shows a clear preference for DAT.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the Ki values of test compounds at human monoamine transporters expressed in cell lines.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to ~80-90% confluency.
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.
-
The homogenate is centrifuged to pellet the cell membranes. The supernatant is discarded, and the membrane pellet is washed and resuspended in assay buffer.
2. Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Citalopram for hSERT, [³H]Nisoxetine for hNET).
-
A range of concentrations of the unlabeled test compound (e.g., RTI-51, GBR-12909, or WIN 35,428).
-
Cell membrane preparation.
-
-
For determination of non-specific binding, a high concentration of a known inhibitor (e.g., unlabeled WIN 35,428 for hDAT) is used in place of the test compound.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine Transporter Signaling Pathway
The dopamine transporter plays a crucial role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft.
Caption: Dopamine transporter (DAT) signaling pathway and the inhibitory action of RTI-51.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
Comparative analysis of RTI-51 and other phenyltropanes like RTI-55.
A detailed guide for researchers and drug development professionals on the pharmacological and behavioral profiles of two prominent phenyltropane-based monoamine reuptake inhibitors.
This guide provides a comprehensive comparison of RTI-51 and RTI-55, two synthetic phenyltropane derivatives that have garnered significant interest in neuropharmacological research. Both compounds are potent monoamine reuptake inhibitors, but their distinct affinities for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters result in unique pharmacological profiles. This analysis is supported by experimental data to inform researchers in the selection and application of these valuable research tools.
Chemical Structures
RTI-51
-
IUPAC Name: methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
-
Molecular Formula: C₁₆H₂₀BrNO₂[2]
-
Molecular Weight: 338.24 g/mol [2]
RTI-55 (Iometopane)
-
IUPAC Name: methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
-
Molecular Formula: C₁₆H₂₀INO₂
-
Molecular Weight: 413.24 g/mol
Mechanism of Action
RTI-51 and RTI-55, like other phenyltropanes, exert their effects by binding to and blocking the monoamine transporters. This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The specific behavioral and physiological effects of each compound are largely determined by their relative potencies at each of the three transporters.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities of RTI-51 and RTI-55 for the dopamine, serotonin, and norepinephrine transporters. This data is crucial for understanding the distinct pharmacological profiles of these compounds.
| Compound | DAT (IC₅₀, nM) | SERT (IC₅₀, nM) | NET (IC₅₀, nM) |
| RTI-51 | 1.8 | 10.6 | 37.4 |
| RTI-55 | Potent | Potent | Potent |
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay
This protocol outlines a standard method for determining the binding affinity of compounds like RTI-51 and RTI-55 to monoamine transporters.
1. Membrane Preparation:
- Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
- The pellet is washed and resuspended in fresh buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).
2. Binding Reaction:
- Aliquots of the membrane preparation are incubated with a specific radioligand for the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (RTI-51 or RTI-55).
- Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).
- The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation and Quantification:
- The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioactivity.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis.
- The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Locomotor Activity Assessment
This protocol describes a common method for evaluating the stimulant effects of phenyltropanes in rodents.
1. Animal Habituation:
- Rodents (e.g., mice or rats) are individually housed and allowed to acclimate to the testing room for at least one hour before the experiment.
- Animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
2. Drug Administration:
- RTI-51, RTI-55, or a vehicle control is administered via a specific route (e.g., intraperitoneal injection).
3. Data Collection:
- Immediately after injection, the animals are placed back into the locomotor activity chambers.
- Locomotor activity is recorded using an automated system that typically consists of a grid of infrared beams. Beam breaks are recorded and translated into distance traveled, horizontal activity, and vertical activity (rearing).
- Data is collected for a specified duration (e.g., 2-4 hours).
4. Data Analysis:
- Locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes).
- The total distance traveled and other activity parameters are compared between drug-treated and vehicle-treated groups using statistical methods such as ANOVA.
Visualizations
Caption: Signaling pathway of dopamine reuptake inhibition by RTI-51/RTI-55.
Caption: Experimental workflow for an in vitro monoamine transporter binding assay.
Caption: Experimental workflow for a locomotor activity study in rodents.
References
Cross-Study Validation of RTI-51 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RTI-51 Hydrochloride's performance against other monoamine reuptake inhibitors. The information presented is based on a comprehensive review of preclinical research findings, with a focus on quantitative data and detailed experimental methodologies.
This compound, a phenyltropane analog, has been a subject of interest in neuropharmacological research due to its potent and selective interaction with monoamine transporters. Understanding its pharmacological profile in relation to established compounds is crucial for its potential development and application. This guide synthesizes data from multiple studies to offer a clear, comparative overview.
In Vitro Profile: Monoamine Transporter Binding and Reuptake Inhibition
RTI-51 is a potent inhibitor of the dopamine transporter (DAT), with comparatively lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters. This section details its in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) alongside a selection of other well-characterized monoamine reuptake inhibitors. The data presented here are compiled from various preclinical studies and are intended for comparative purposes. Variations in experimental conditions across studies should be considered when interpreting these values.
Comparative In Vitro Data
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio |
| RTI-51 | 1.8 | 10.6 | 37.4 | 5.9 | 20.8 |
| Cocaine | 89.1 - 275 | 112 - 177 | 119 - 161 | ~0.5 - 2.5 | ~0.5 - 2.3 |
| Methylphenidate | ~131 | >10,000 | ~83 | >76 | ~0.6 |
| RTI-31 | 1.1 | 3.68 | 5.86 | 3.3 | 5.3 |
| RTI-55 | ~0.2 (Ki) | ~0.2 (Ki) | - | ~1 | - |
| RTI-121 | ~1.0 | ~15 | ~30 | 15 | 30 |
| RTI-177 | 1.3 | 1890 | 394 | 1454 | 303 |
| RTI-336 | 4.1 | 1404 | 419 | 342 | 102 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4][5][6][7][8]
In Vivo Profile: Behavioral Pharmacology
The in vivo effects of RTI-51 and its analogs are primarily characterized by their stimulant properties, which are a direct consequence of their interaction with monoamine transporters. This section summarizes key findings from preclinical behavioral studies, including locomotor activity, drug self-administration, and drug discrimination paradigms.
Locomotor Activity
Like other dopamine reuptake inhibitors, phenyltropane analogs, including those structurally similar to RTI-51, dose-dependently increase locomotor activity in rodents. Notably, several RTI compounds, such as RTI-55 and RTI-121, have been shown to produce a much more prolonged increase in locomotor activity compared to cocaine. While cocaine's effects typically subside within two hours, the effects of these RTI analogs can last for over ten hours.
Drug Self-Administration
Drug self-administration studies are crucial for assessing the reinforcing properties and abuse liability of a compound. Research in non-human primates has shown that while dopamine transporter inhibitors like RTI-177 and RTI-336 can function as reinforcers, they are often weaker reinforcers than cocaine, as indicated by fewer injections in progressive-ratio schedules of reinforcement. This suggests that despite their high affinity for the dopamine transporter, certain pharmacokinetic properties, such as a slower onset of action, may reduce their abuse potential compared to cocaine.
Drug Discrimination
In drug discrimination studies, animals are trained to distinguish between the effects of a specific drug and saline. RTI-113, another phenyltropane analog, has been shown to fully substitute for cocaine in both rats and squirrel monkeys, indicating that it produces similar subjective effects. However, the discriminative stimulus effects of RTI-113 were found to be approximately five times longer-lasting than those of cocaine, which is consistent with the longer duration of action observed in other behavioral assays.
Experimental Protocols
In Vitro Monoamine Transporter Binding Assay (using [³H]WIN 35,428 for DAT)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue homogenate (source of DAT)
-
[³H]WIN 35,428 (radioligand)
-
Test compound (e.g., this compound)
-
Cocaine (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]WIN 35,428.
-
For determining non-specific binding, a separate set of wells will contain a high concentration of cocaine instead of the test compound.
-
Add the striatal membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vitro [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes
This protocol measures the ability of a test compound to inhibit the reuptake of dopamine into presynaptic nerve terminals.
Materials:
-
Freshly prepared rat striatal synaptosomes
-
[³H]Dopamine
-
Test compound (e.g., this compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter and scintillation fluid
Procedure:
-
Isolate synaptosomes from rat striatal tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomal preparation with various concentrations of the test compound or vehicle in uptake buffer at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold uptake buffer.
-
Quantify the amount of [³H]Dopamine taken up by the synaptosomes using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known dopamine uptake inhibitor (e.g., nomifensine or cocaine) or by conducting the assay at 0-4°C.
-
The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake, is calculated from the dose-response curve.
Visualizations
Caption: Mechanism of action of this compound at the dopamine synapse.
Caption: General experimental workflow for the preclinical evaluation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Highly Potent Cocaine Analogs Cause Long-Lasting Increases in Locomotor Activity | RTI [rti.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [app.jove.com]
- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of RTI-51 and RTI-121: Structural and Pharmacological Distinctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two closely related phenyltropane-based stimulant compounds, RTI-51 and RTI-121. Both molecules are potent monoamine transporter ligands and have been instrumental in neuropharmacological research. This document outlines their structural differences, comparative binding affinities for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, and the experimental protocols utilized to determine these properties.
Chemical Structures
The primary structural difference between RTI-51 and RTI-121 lies in the substituent at the 4" position of the 3β-phenyl ring and the ester group at the 2β position of the tropane core. RTI-51 features a bromo- substituent at the phenyl ring and a methyl ester, whereas RTI-121 has an iodo- substituent at the phenyl ring and an isopropyl ester.
RTI-51: methyl (1R,2S,3S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[1]
RTI-121: propan-2-yl (1R,2S,3S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate[2]
These seemingly minor chemical modifications lead to significant differences in their pharmacological profiles, particularly in their selectivity for the monoamine transporters.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities (IC50 and Ki values) of RTI-51 and RTI-121 for the dopamine, serotonin, and norepinephrine transporters. Lower values indicate higher binding affinity.
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT Ki (nM) |
| RTI-51 | 1.8 | 10.6 | 37.4 | - |
| RTI-121 | ~0.5 (50-fold less than cocaine) | - | - | 1.49 |
Data for RTI-51 from Wikipedia, citing a 2006 study.[3] Data for RTI-121 from Fleckenstein et al., 1996 and Little et al., 1995.[4]
RTI-51 exhibits high affinity for the dopamine transporter, with progressively lower affinity for the serotonin and norepinephrine transporters, respectively.[3] RTI-121 is characterized as a highly selective dopamine reuptake inhibitor, being at least 50-fold more potent than cocaine at the dopamine transporter.[2][4]
Experimental Methodologies
The binding affinities presented in this guide are typically determined through radioligand binding assays. Below is a detailed protocol representative of the methods used to characterize these compounds.
Radioligand Displacement Assay for Monoamine Transporters
This experimental workflow outlines the steps involved in determining the binding affinity of a test compound (e.g., RTI-51 or RTI-121) for the dopamine transporter using a radiolabeled ligand such as [3H]WIN 35,428.
Protocol Details:
-
Membrane Preparation:
-
Brain tissue (e.g., rat striatum, rich in dopamine transporters) is homogenized in an ice-cold buffer (e.g., sucrose-phosphate buffer).[5]
-
The homogenate undergoes a series of centrifugations to isolate the cell membranes containing the transporters. The final pellet is resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure consistent amounts are used in each reaction.
-
-
Binding Assay:
-
The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the transporter of interest (e.g., [3H]WIN 35,428 for DAT).[5]
-
Increasing concentrations of the unlabeled test compound (RTI-51 or RTI-121) are added to compete with the radioligand for binding to the transporter.
-
The incubation is carried out for a specific time at a controlled temperature (e.g., 2 hours on ice) to reach equilibrium.[5]
-
To determine non-specific binding, a separate set of reactions is included where a very high concentration of a known potent inhibitor (e.g., cocaine) is added to saturate all specific binding sites.[5]
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The data is then analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Signaling and Functional Implications
The differential binding affinities of RTI-51 and RTI-121 for the monoamine transporters have significant implications for their downstream effects on neurotransmission. By inhibiting the reuptake of dopamine, and to a lesser extent serotonin and norepinephrine, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, thereby potentiating their signaling.
The higher selectivity of RTI-121 for the dopamine transporter suggests that its behavioral and physiological effects are more likely to be mediated primarily by the dopaminergic system, whereas RTI-51 may have a broader spectrum of effects due to its significant interactions with the serotonin and norepinephrine transporters as well. This makes RTI-121 a more specific tool for studying the role of dopamine in various neurological processes and disorders.
References
Reproducibility of Behavioral Studies Using RTI-51 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RTI-51 Hydrochloride's performance in key behavioral studies against other psychoactive compounds, with a focus on reproducibility. The information presented is collated from preclinical research to aid in the design and interpretation of future studies.
Introduction to this compound
Comparative Performance in Behavioral Assays
The following tables summarize quantitative data from behavioral studies comparing RTI-51 and related compounds to cocaine and other dopamine reuptake inhibitors.
Table 1: Monoamine Transporter Binding Affinities (IC₅₀ nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| RTI-51 | 1.8 | 10.6 | 37.4 |
| Cocaine | ~90-150 | ~150-300 | ~500-1000 |
| RTI-55 | ~1.0 | ~10 | ~30 |
| RTI-113 | High | Low | Low |
| GBR 12909 | High (Selective) | Very Low | Low |
Note: IC₅₀ values can vary between studies based on experimental conditions. The data presented represents approximate values for comparative purposes.
Table 2: Performance in Key Behavioral Assays
| Compound | Locomotor Activity | Drug Discrimination | Self-Administration |
| RTI-51 | Increased, longer duration than cocaine | Expected to substitute for cocaine | Expected to be reinforcing |
| Cocaine | Increased, shorter duration | Generalizes to other stimulants | High reinforcing efficacy |
| RTI-113 | Increased, longer duration than cocaine | Fully substitutes for cocaine | Readily self-administered |
| RTI-336 | Increased, slower onset, longer duration | Fully substitutes for cocaine | Weaker reinforcer than cocaine |
| GBR 12909 | Increased, long-lasting | Substitutes for cocaine | Self-administered |
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are essential. Below are representative methodologies for key behavioral assays, based on published studies with phenyltropane analogs.
Locomotor Activity Assay
This protocol is adapted from studies investigating the locomotor stimulant effects of phenyltropane analogs in mice.
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Animals: Male Swiss-Webster mice, housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.
Apparatus: Open-field activity chambers (e.g., 43 x 43 x 30 cm) equipped with infrared photobeams to automatically record horizontal and vertical movements. The chambers are placed in a sound-attenuating room with controlled lighting.
Procedure:
-
Habituation: On the test day, mice are transported to the testing room and allowed to acclimate for at least 60 minutes. Each mouse is then placed in the center of a locomotor activity chamber and allowed to habituate for 30-60 minutes.
-
Drug Administration: Following habituation, mice are briefly removed from the chamber, administered this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally [i.p.]) or vehicle (e.g., saline), and immediately returned to the chamber.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded in 5- or 10-minute bins for a total of 120 minutes or longer, particularly to assess the duration of action. A study found that increased locomotion was observed at least 10 hours after administration of some RTI compounds, whereas increased activity ceased within 2 hours after cocaine administration[1].
-
Data Analysis: The primary dependent variable is the total distance traveled or the number of horizontal beam breaks. Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (drug dose) and time as factors. Post-hoc tests (e.g., Dunnett's test) are used to compare each dose group to the vehicle control group.
Drug Discrimination Assay
This protocol is a representative procedure for assessing the discriminative stimulus effects of this compound in rats trained to discriminate cocaine from vehicle.
Objective: To determine if the subjective effects of this compound are similar to those of cocaine.
Animals: Male Sprague-Dawley rats, maintained on a restricted diet to facilitate learning for a food reward.
Apparatus: Standard two-lever operant conditioning chambers housed in sound-attenuating cubicles. Each chamber is equipped with two response levers, a food pellet dispenser, and a house light.
Procedure:
-
Lever Press Training: Rats are first trained to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a continuous reinforcement schedule, which is gradually shifted to a fixed-ratio (FR) 10 or 20 schedule.
-
Discrimination Training: Once lever pressing is established, discrimination training begins. On alternating days, rats are administered either cocaine (e.g., 10 mg/kg, i.p.) or vehicle 15 minutes before the session. Following cocaine administration, responses on one lever (the "drug-appropriate" lever) are reinforced, while responses on the other lever are not. Following vehicle administration, responses on the other lever (the "vehicle-appropriate" lever) are reinforced. Training continues until rats consistently respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer) for a set number of consecutive sessions.
-
Substitution Testing: Once the discrimination is acquired, substitution tests with this compound are conducted. Various doses of RTI-51 are administered prior to the session, and responses on either lever result in reinforcement to avoid extinguishing the discrimination. Full substitution is considered to have occurred if a dose of RTI-51 results in a high percentage (e.g., >80%) of responses on the cocaine-appropriate lever.
-
Data Analysis: The primary dependent variables are the percentage of responses on the drug-appropriate lever and the rate of responding. A dose of a test compound is considered to fully substitute for the training drug if it produces ≥80% drug-appropriate responding.
Intravenous Self-Administration Assay
This protocol outlines a standard procedure for evaluating the reinforcing effects of this compound in non-human primates.
Objective: To determine if this compound is voluntarily self-administered, indicating its reinforcing properties.
Animals: Rhesus monkeys, individually housed with controlled access to food to maintain motivation for the drug reinforcer.
Apparatus: Operant conditioning chambers equipped with a response lever, stimulus lights, and an infusion pump connected to a chronically implanted intravenous catheter.
Procedure:
-
Surgical Catheter Implantation: Animals are surgically implanted with a chronic indwelling catheter into a major vein (e.g., femoral or jugular vein) under aseptic conditions. The catheter is passed subcutaneously to exit on the back.
-
Acquisition of Self-Administration: Monkeys are first trained to self-administer a known reinforcer, such as cocaine (e.g., 0.03-0.1 mg/kg/infusion), on an FR schedule. Each lever press on the active lever results in an infusion of the drug, paired with the presentation of a stimulus light. Responding on an inactive lever has no programmed consequences.
-
Substitution Procedure: Once a stable pattern of responding for cocaine is established, saline is substituted to confirm that the behavior is maintained by the drug. Subsequently, different doses of this compound are substituted for cocaine to determine if it maintains self-administration.
-
Progressive-Ratio Schedule: To assess the reinforcing efficacy of RTI-51 compared to other compounds, a progressive-ratio (PR) schedule can be used. Under a PR schedule, the number of responses required for each subsequent infusion increases. The "breakpoint," or the last ratio completed before responding ceases, serves as a measure of the drug's reinforcing strength. Studies have shown that while some RTI compounds are self-administered, they may have a lower reinforcing strength than cocaine under a PR schedule[2][3].
-
Data Analysis: The primary dependent variables are the number of infusions earned per session and the response rate. For PR studies, the breakpoint is the key measure. Data are typically analyzed using ANOVA to compare the effects of different doses and compounds.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Dopamine Transporter Inhibition and Downstream Signaling
RTI-51 acts primarily by blocking the dopamine transporter (DAT). This leads to an increase in synaptic dopamine levels, which then stimulates postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes.
Caption: Mechanism of action of this compound at the dopamine synapse.
D1 Receptor Signaling Pathway
Activation of D1-like receptors (D1 and D5) typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
Caption: Simplified D1 receptor signaling cascade.
D2 Receptor Signaling Pathway
Activation of D2-like receptors (D2, D3, and D4) generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
Caption: Simplified D2 receptor signaling cascade.
Experimental Workflow for Behavioral Study Reproducibility
A logical workflow is critical for ensuring the reproducibility of behavioral studies.
Caption: Workflow for reproducible behavioral pharmacology research.
Conclusion
This compound is a potent dopamine reuptake inhibitor with a distinct pharmacological profile that makes it a valuable research tool. The reproducibility of behavioral studies using this and similar compounds is contingent upon the use of well-defined, standardized protocols and transparent reporting of data. This guide provides a foundation for researchers to design and interpret studies with RTI-51, fostering greater consistency and reliability in the field of behavioral pharmacology. By adhering to detailed methodologies and considering the comparative data presented, the scientific community can build a more robust understanding of the role of the dopamine system in behavior.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous Drug Self-Administration in Nonhuman Primates - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Theoretical Frameworks and Mechanistic Aspects of Alcohol Addiction: Alcohol Addiction as a Reward Deficit Disorder - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RTI-51 and Methylphenidate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the pharmacological and behavioral profiles of RTI-51 and methylphenidate, two potent dopamine transporter inhibitors.
This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, receptor binding affinities, and their effects on in vivo neurochemistry and locomotor activity. All quantitative data are presented in structured tables, and key experimental protocols are detailed to support the replication and extension of these findings.
Overview and Mechanism of Action
Both RTI-51 ((-)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane) and methylphenidate are psychostimulant compounds that primarily act by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain. This action is believed to be the principal mechanism underlying their stimulant effects. While both compounds target the DAT, their interactions with other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), differ significantly, leading to distinct pharmacological profiles. Methylphenidate is a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. RTI-51, a phenyltropane derivative, is primarily a research chemical used to investigate the structure and function of monoamine transporters.
The primary mechanism of action for both RTI-51 and methylphenidate involves the inhibition of dopamine reuptake by binding to the dopamine transporter (DAT). This blockade leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Figure 1. Signaling pathway of dopamine reuptake inhibition.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the in vitro binding affinities (Ki, nM) of RTI-51 and methylphenidate for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity Ratio | DAT/SERT Selectivity Ratio |
| RTI-51 | 1.8 | 37.4 | 10.6 | 20.8 | 5.9 |
| Methylphenidate | ~100 | ~100 | ~100,000 | ~1 | ~1000 |
Data for RTI-51 from Wikipedia ("RTI-51"). Data for Methylphenidate from Han & Gu (2006) and Gatley et al. (1996).
As the data indicates, RTI-51 is a significantly more potent inhibitor of the DAT than methylphenidate. Furthermore, RTI-51 displays a higher selectivity for the DAT over the NET compared to methylphenidate, which has roughly equal affinity for both transporters. Both compounds are highly selective for the DAT and NET over the SERT.
In Vivo Neurochemical Effects: A Review of Microdialysis Data
Studies on methylphenidate have consistently shown that it increases extracellular dopamine concentrations in a dose-dependent manner. For example, intraperitoneal (i.p.) administration of methylphenidate at doses of 2.5 and 5.0 mg/kg in rats leads to significant increases in dopamine levels in the nucleus accumbens. The peak increase in dopamine is typically observed within the first hour after administration and gradually returns to baseline.
Due to the limited number of in vivo studies on RTI-51, direct quantitative comparisons of its effect on extracellular dopamine with methylphenidate are challenging. However, based on its high in vitro potency at the DAT, it is expected that RTI-51 would produce robust and sustained increases in extracellular dopamine at lower doses compared to methylphenidate.
Behavioral Pharmacology: Locomotor Activity
Locomotor activity is a commonly used behavioral measure to assess the stimulant effects of drugs in animal models.
Intraperitoneal administration of methylphenidate in rodents typically produces a dose-dependent increase in locomotor activity. For instance, doses of 2.5 and 5.0 mg/kg of methylphenidate have been shown to significantly increase locomotor activity in rats.
Direct comparative studies on the locomotor effects of RTI-51 and methylphenidate are not available. However, studies on other potent phenyltropane analogs of cocaine, such as RTI-55, have demonstrated long-lasting increases in locomotor activity that are significantly more potent than cocaine. Given the high affinity of RTI-51 for the DAT, it is plausible that it would also induce potent and sustained increases in locomotor activity. A definitive comparison, however, requires direct experimental investigation.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines a general method for determining the in vitro binding affinity of test compounds to the dopamine, norepinephrine, and serotonin transporters.
Figure 2. Workflow for radioligand binding assay.
Methodology:
-
Tissue Preparation: Brain regions rich in the transporter of interest are dissected from rodents (e.g., striatum for DAT). The tissue is homogenized in an appropriate buffer.
-
Incubation: Aliquots of the homogenate are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT) and a range of concentrations of the test compound (RTI-51 or methylphenidate).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation spectrometry.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol describes a general procedure for in vivo microdialysis to measure extracellular dopamine levels in the brain of awake, freely moving rats.
Figure 3. Workflow for in vivo microdialysis experiment.
Methodology:
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected.
-
Drug Administration: The test compound (RTI-51 or methylphenidate) is administered (e.g., via i.p. injection).
-
Post-Drug Collection: Dialysate samples are collected for several hours following drug administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Locomotor Activity Assessment
This protocol details a standard method for assessing spontaneous locomotor activity in rodents using an open-field arena.
Figure 4. Workflow for locomotor activity assessment.
Methodology:
-
Apparatus: A square open-field arena, typically made of a non-porous material, is used. The arena is often enclosed in a sound-attenuating chamber with controlled lighting.
-
Habituation: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Animals are administered the test compound or vehicle at a specified time before being placed in the arena.
-
Testing: Each animal is placed in the center of the open field, and its activity is recorded for a set duration (e.g., 60-120 minutes) using an automated video tracking system.
-
Data Analysis: The tracking software analyzes various parameters, including the total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (center vs. periphery).
Conclusion and Future Directions
RTI-51 and methylphenidate are both potent dopamine transporter inhibitors, but they exhibit distinct pharmacological profiles. RTI-51 is a more potent and DAT-selective compound compared to methylphenidate. While in vivo data for methylphenidate is extensive, there is a notable lack of direct comparative studies investigating the neurochemical and behavioral effects of RTI-51 alongside methylphenidate.
Future research should focus on conducting direct head-to-head comparisons of these two compounds in in vivo microdialysis and locomotor activity studies. Such studies would provide a more complete understanding of their relative potencies and efficacies in vivo and would be invaluable for the development of novel therapeutics targeting the dopamine transporter. Furthermore, exploring the structure-activity relationships of RTI-51 and its analogs could lead to the design of compounds with improved therapeutic profiles.
Comparative Guide to a Validated Novel Analytical Method for RTI-51 Hydrochloride
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of RTI-51 Hydrochloride against a standard High-Performance Liquid Chromatography (HPLC) method. The data presented herein is intended to support the validation of the new method, demonstrating its suitability and improved performance for research and quality control applications.
Introduction
This compound is a phenyltropane derivative investigated for its stimulant effects and as a potential pharmacotherapy for cocaine addiction.[1][2] Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical development. This document outlines the validation of a novel UHPLC method, highlighting its advantages over a conventional HPLC technique. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing key performance parameters.[3]
Experimental Protocols
Standard HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Novel UHPLC Method
-
Instrumentation: UHPLC system with a photodiode array (PDA) detector.
-
Column: C18, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient starts at 30% B, increases to 70% B over 3 minutes, holds for 1 minute, and returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables summarize the comparative performance of the standard HPLC and the novel UHPLC methods based on key validation parameters.[4][5][6]
Table 1: System Suitability
| Parameter | Standard HPLC Method | Novel UHPLC Method | Acceptance Criteria |
| Tailing Factor | 1.3 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 5000 | > 2000 |
| Retention Time (min) | 4.8 | 2.5 | Consistent |
Table 2: Linearity and Range
| Parameter | Standard HPLC Method | Novel UHPLC Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.5 - 150 | Defined |
| Correlation Coefficient (r²) | 0.998 | 0.999 | ≥ 0.995 |
Table 3: Accuracy
| Concentration Level | Standard HPLC Method (% Recovery) | Novel UHPLC Method (% Recovery) | Acceptance Criteria |
| Low (80%) | 98.5% | 99.2% | 98.0% - 102.0% |
| Medium (100%) | 99.1% | 100.3% | 98.0% - 102.0% |
| High (120%) | 101.2% | 100.8% | 98.0% - 102.0% |
Table 4: Precision
| Parameter | Standard HPLC Method (%RSD) | Novel UHPLC Method (%RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | < 2.0% | < 1.0% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 2.5% | < 1.5% | ≤ 2.5% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Standard HPLC Method (µg/mL) | Novel UHPLC Method (µg/mL) |
| LOD | 0.5 | 0.1 |
| LOQ | 1.0 | 0.5 |
Table 6: Robustness
| Parameter Variation | Standard HPLC Method (%RSD) | Novel UHPLC Method (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | < 3.0% | < 2.0% | ≤ 5.0% |
| Column Temperature (±5°C) | < 3.5% | < 2.5% | ≤ 5.0% |
Mandatory Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interdependence of Validation Parameters.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Effects of dopamine transporter selective 3-phenyltropane analogs on locomotor activity, drug discrimination, and cocaine self-administration after oral administration | RTI [rti.org]
- 3. researchgate.net [researchgate.net]
- 4. assayprism.com [assayprism.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of RTI-51 Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of RTI-51 Hydrochloride, a phenyltropane derivative used in scientific research. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance. Given that this compound is a controlled substance analog, it must be handled with the highest degree of caution and disposed of in a manner that renders it non-retrievable.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator may be necessary if handling powders outside of a fume hood. |
Handling Precautions:
-
Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust.
-
Ensure a calibrated analytical balance is used for accurate measurement of the waste material.
-
Have an emergency spill kit readily available.
Disposal Protocol for this compound
The primary principle for the disposal of controlled substances is to render them "irretrievable." This typically involves chemical destruction or incineration by a licensed hazardous waste disposal facility. The following steps outline the recommended procedure:
Step 1: Segregation and Containment
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Collect all solid waste, including contaminated vials, spatulas, and weighing papers, in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
Step 2: Labeling
-
Properly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name: (1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride
-
Accumulation start date
-
An indication of the hazards (e.g., "Toxic," "Controlled Substance Analog")
-
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Inform the disposal service that the waste contains a controlled substance analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, an SDS for a structurally similar compound, such as Cocaine Hydrochloride, should be provided to the disposal company. The SDS for Cocaine Hydrochloride typically recommends disposal at an approved waste disposal plant[1].
-
Follow all institutional and regulatory requirements for documenting the transfer of the hazardous waste.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.
-
Evaporation is not an acceptable method of disposal.
-
For larger quantities, a "reverse distributor" that specializes in controlled substances may be required.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific policies and procedures and the guidance of your EHS department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
